Propargyl-PEG8-bromide
Description
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35BrO8/c1-2-4-21-6-8-23-10-12-25-14-16-27-18-19-28-17-15-26-13-11-24-9-7-22-5-3-20/h1H,3-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKYPBWKHAGRKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35BrO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Propargyl-PEG8-bromide: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Propargyl-PEG8-bromide is a heterobifunctional chemical linker that has garnered significant attention in the fields of bioconjugation, drug delivery, and materials science. Its unique structure, featuring a terminal alkyne group, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a reactive bromide, makes it a versatile tool for covalently linking molecules of interest. This technical guide provides a comprehensive overview of the structure, properties, and key applications of this compound, with a focus on experimental protocols relevant to its use.
Core Structure and Properties
This compound consists of a propargyl group at one terminus, providing a reactive alkyne handle for "click chemistry." This is connected to an eight-unit polyethylene glycol (PEG) chain, which enhances hydrophilicity and provides a flexible spacer arm. The other terminus is capped with a bromide atom, a good leaving group for nucleophilic substitution reactions.
Chemical Structure
The chemical structure of this compound is characterized by the following formula:
C₁₉H₃₅BrO₈
The structure can be visualized as a linear molecule with a terminal alkyne, a PEG spacer, and a terminal bromine atom.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₅BrO₈ | [1] |
| Molecular Weight | 471.38 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically >95% | |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Increased water solubility due to the PEG spacer. | [1] |
| Storage | Recommended to be stored at -20°C for long-term stability. | [1] |
Key Reactions and Experimental Protocols
This compound is primarily utilized for its ability to participate in two key types of reactions: copper-catalyzed azide-alkyne cycloaddition (CuAAC) and nucleophilic substitution. These reactions allow for the efficient conjugation of this linker to a wide array of molecules.
Synthesis of this compound
While commercially available, understanding the synthesis of this compound provides insight into its chemistry. A general approach involves the propargylation of a PEG diol followed by bromination.
Experimental Protocol: Synthesis of a Propargyl-PEG-Bromide (General Procedure)
This protocol describes a general method that can be adapted for the synthesis of this compound.
Materials:
-
Octaethylene glycol
-
Sodium hydride (NaH)
-
Propargyl bromide
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (B44618) (PPh₃)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Propargylation:
-
Dissolve octaethylene glycol in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0°C and add propargyl bromide (1.0 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain mono-propargylated PEG8-alcohol.
-
-
Bromination (Appel Reaction):
-
Dissolve the purified mono-propargylated PEG8-alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add carbon tetrabromide (1.5 equivalents).
-
Cool the solution to 0°C and slowly add triphenylphosphine (1.5 equivalents) portion-wise.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 3-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
-
Logical Workflow for this compound Synthesis
References
Propargyl-PEG8-bromide: A Technical Guide to its Mechanism of Action in Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Propargyl-PEG8-bromide is a heterobifunctional linker that has become an invaluable tool in modern bioconjugation.[1][2] It is particularly prominent in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][3] Its utility stems from a precisely designed molecular architecture comprising three key components: a terminal propargyl group (an alkyne), a hydrophilic polyethylene glycol (PEG) spacer of eight units, and a terminal bromide group .[2][4] This structure allows for a sequential and controlled conjugation strategy, enabling the covalent linkage of two distinct molecules with high efficiency and specificity.[3] The PEG spacer enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugate.[2][3] This guide provides an in-depth exploration of the chemical mechanisms governing the action of this compound, complete with experimental protocols and quantitative data to aid in its practical application.
Core Chemical Mechanisms
The "mechanism of action" of this compound is not biological but is defined by the distinct chemical reactivity of its two terminal functional groups. This dual reactivity allows for orthogonal or sequential conjugation strategies, providing significant flexibility in the design of complex bioconjugates.
Part A: The Propargyl Group and Azide-Alkyne Cycloaddition
The propargyl group is a terminal alkyne that serves as a reactive handle for one of the most efficient and widely used bioconjugation reactions: the azide-alkyne cycloaddition.[5][6] This reaction, a cornerstone of "click chemistry," forms a stable triazole ring, covalently linking the alkyne-containing linker to an azide-modified molecule.[7][8] There are two primary variants of this reaction.
1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) The terminal alkyne of this compound is specifically designed for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][4] This reaction exhibits remarkable efficiency and regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.[9] The reaction is typically rapid, insensitive to a wide pH range (4-12) in aqueous conditions, and proceeds with high yields.[8] The catalytic cycle, supported by extensive evidence, involves the formation of a copper(I)-acetylide intermediate which then reacts with the azide (B81097).[9][10][11] The copper(I) catalyst can be generated in situ from a Cu(II) salt (like CuSO₄) with a reducing agent, most commonly sodium ascorbate (B8700270).[12][13]
2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) For completeness, it is important to contrast CuAAC with its catalyst-free counterpart, SPAAC. SPAAC utilizes strained cyclooctynes (e.g., DBCO, BCN) instead of terminal alkynes.[14][15] The high ring strain of these molecules drives the reaction with azides without the need for a copper catalyst, which can be cytotoxic.[15][] This makes SPAAC highly suitable for in vivo applications and live-cell labeling.[14][17] this compound itself is not suitable for SPAAC, but understanding this alternative is crucial for selecting the appropriate linker for a given biological context.
Part B: The Bromide Group and Nucleophilic Substitution
The second functional handle of the linker is the terminal bromide. The bromine atom is an excellent leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles in an Sₙ2 (bimolecular nucleophilic substitution) reaction.[2] In bioconjugation, this functionality is most commonly exploited to react with thiol groups.
Thiol-Alkene Reaction (Thiolation) The thiol groups (-SH) found in the side chains of cysteine residues are potent nucleophiles, especially in their deprotonated thiolate form (-S⁻). This reaction is highly efficient and specific, allowing for site-selective modification of proteins at cysteine residues. The reaction forms a stable thioether bond, covalently attaching the linker to the protein. This method is frequently used to conjugate linkers to antibodies or other proteins where specific cysteine residues have been engineered or are naturally accessible.
Bioconjugation Strategy and Workflow
The heterobifunctional nature of this compound allows for a two-step conjugation workflow, which is essential for linking two different molecules (e.g., a protein and a small molecule payload) without causing homodimerization.
Data Presentation: Comparison of Azide-Alkyne Cycloaddition Reactions
The choice between CuAAC and SPAAC is critical and depends on the experimental context, particularly the tolerance of the biological system to copper. The following table summarizes key quantitative parameters for these two reactions.
| Parameter | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Reference |
| Reaction Type | Catalytic [3+2] Cycloaddition | Concerted [3+2] Cycloaddition | [9][15] |
| Required Alkyne | Terminal (e.g., Propargyl) | Strained Cyclooctyne (e.g., DBCO) | [15][18] |
| Catalyst | Copper(I) | None | [8][14] |
| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne) | [19] |
| Typical Reactant Conc. | >10 µM | Can be higher to achieve reasonable reaction times | [19] |
| Typical Reaction Time | 30 minutes to a few hours | 1 to 12 hours (can be longer for less reactive alkynes) | [19] |
| Regioselectivity | Exclusively 1,4-disubstituted | Mixture of 1,4 and 1,5-disubstituted | [19] |
| Biocompatibility | Limited by copper toxicity | Excellent, widely used for in vivo applications | [14][19] |
Experimental Protocols
The following are generalized protocols for the use of this compound. Optimization may be required based on the specific biomolecules and reagents used.
Protocol 1: Conjugation to a Thiol-Containing Protein via Nucleophilic Substitution
This protocol describes the first step of attaching the linker to a protein, such as an antibody with accessible cysteine residues.
Materials:
-
Thiol-containing protein (e.g., reduced antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.5, degassed).
-
This compound dissolved in a compatible organic solvent (e.g., DMSO or DMF).
-
Reducing agent (e.g., TCEP) if cysteines are in a disulfide bond.
-
Quenching reagent (e.g., N-acetylcysteine).
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis cassettes).
Methodology:
-
Protein Preparation: If necessary, reduce disulfide bonds by incubating the protein with a 5-10 fold molar excess of TCEP for 1-2 hours at room temperature. Remove the excess TCEP immediately before conjugation using a desalting column.
-
Linker Preparation: Prepare a stock solution of this compound (e.g., 10-20 mM) in DMSO.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the this compound solution to the protein solution. The final concentration of organic solvent should typically be kept below 10% (v/v) to maintain protein stability.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or 4°C, with gentle mixing.
-
Quenching: (Optional) Add a 2-fold molar excess of a quenching reagent like N-acetylcysteine relative to the linker to react with any unreacted linker.
-
Purification: Remove excess linker and other small molecules by SEC or dialysis against a suitable buffer.
-
Characterization: Confirm successful conjugation and determine the linker-to-protein ratio using methods such as LC-MS or MALDI-TOF.
Protocol 2: CuAAC Reaction with an Azide-Modified Payload
This protocol describes the second step: conjugating the propargyl-functionalized protein (from Protocol 1) to a small molecule payload containing an azide group.[12]
Materials:
-
Propargyl-functionalized protein in an appropriate buffer (avoid chelating buffers like Tris).[19]
-
Azide-modified payload dissolved in DMSO.
-
Catalyst Premix Components:
Methodology:
-
Reactant Preparation: In a microcentrifuge tube, combine the propargyl-functionalized protein and the azide-payload. A 5-10 fold molar excess of the azide-payload over the protein is common. Adjust the volume with buffer.
-
Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. A 5:1 ligand-to-copper ratio is typical.[12][20] Let the mixture stand for 2-3 minutes.
-
Reaction Initiation: Add the catalyst premix to the protein/azide mixture to a final copper concentration of 50-250 µM.[12]
-
Reduction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[12]
-
Incubation: Gently mix and allow the reaction to proceed for 1-4 hours at room temperature. Monitor progress if possible.
-
Purification: Purify the final bioconjugate using SEC, dialysis, or other appropriate chromatography methods to remove the copper catalyst, excess payload, and other reagents.
-
Characterization: Analyze the final product by LC-MS, SDS-PAGE, and functional assays to confirm successful conjugation and purity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 2055046-25-6 | BroadPharm [broadpharm.com]
- 5. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 6. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the PEG8 Spacer in Enhancing Solubility: A Technical Guide for Researchers
For Immediate Release
An In-depth Technical Guide on the Core Principles and Practical Applications of PEG8 Spacers for Enhanced Solubility in Drug Development.
Introduction
In the landscape of modern drug development, particularly in the realm of bioconjugation, the challenge of poor aqueous solubility of potent therapeutic agents remains a significant hurdle. Hydrophobic molecules, while potentially highly effective at their target sites, often face issues with formulation, aggregation, and bioavailability. The strategic incorporation of polyethylene (B3416737) glycol (PEG) spacers, specifically the monodisperse eight-unit PEG (PEG8), has emerged as a cornerstone solution to mitigate these challenges. This technical guide provides an in-depth exploration of the role of the PEG8 spacer in enhancing solubility, targeted at researchers, scientists, and drug development professionals. We will delve into the underlying mechanisms, present quantitative data, provide detailed experimental protocols, and visualize key concepts to offer a comprehensive resource for the scientific community.
The inherent hydrophilicity of the PEG polymer, composed of repeating ethylene (B1197577) glycol units, is central to its function.[1][2] When a PEG8 spacer is conjugated to a hydrophobic molecule, it effectively imparts its water-soluble character to the entire conjugate. This is primarily achieved through the formation of hydrogen bonds between the ether oxygen atoms of the PEG backbone and surrounding water molecules.[3] This creates a hydration shell around the molecule, which not only improves its solubility but also provides a "stealth" effect, shielding it from enzymatic degradation and reducing immunogenicity.[3][4]
The optimal length of the PEG spacer is a critical consideration. A PEG8 spacer often provides a favorable balance, offering sufficient hydrophilicity to counteract the insolubility of a hydrophobic payload without introducing potential pharmacokinetic complications that can be associated with longer PEG chains.
Data Presentation: The Impact of PEGylation on Solubility
The introduction of a PEG spacer can dramatically increase the aqueous solubility of hydrophobic drugs. The following tables summarize quantitative data that illustrates this enhancement. While specific data for a linear PEG8 spacer is not always available in literature for direct comparison, the following examples with similar PEG linkers or multi-arm PEGs demonstrate the significant potential for solubility improvement.
| Hydrophobic Drug | Linker Type | Fold Increase in Aqueous Solubility | Reference |
| SN-38 | Multi-arm PEG | 400 to 1000-fold | |
| Paclitaxel | PEG-VC-PABC | ~1000-fold | [1] |
Table 1: Reported Solubility Enhancement of Hydrophobic Drugs upon PEGylation.
| Compound | Aqueous Solubility | Reference |
| Paclitaxel | < 0.1 µg/mL | |
| SN-38 | Sparingly soluble, ~0.3 mg/mL in DMSO:PBS (1:2) |
Table 2: Aqueous Solubility of Parent Hydrophobic Drugs.
Experimental Protocols
Protocol 1: Amine-Specific PEGylation with PEG8-NHS Ester
This protocol provides a general procedure for the conjugation of a PEG8 spacer with a primary amine-containing molecule, such as a protein or a small molecule with an available amine group.
Materials:
-
Molecule of interest (protein or small molecule) with a primary amine.
-
m-PEG8-NHS ester (methoxy-PEG8-N-hydroxysuccinimidyl ester).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or other amine-free buffer.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Dialysis tubing or size-exclusion chromatography column for purification.
Procedure:
-
Preparation of the Molecule of Interest:
-
For proteins, dissolve in PBS at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS via dialysis or desalting.
-
For small molecules, dissolve in a minimal amount of anhydrous DMF or DMSO.
-
-
Preparation of PEG8-NHS Ester Solution:
-
Allow the vial of m-PEG8-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of m-PEG8-NHS ester in anhydrous DMSO or DMF. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the m-PEG8-NHS ester solution to the solution of the molecule of interest. The final concentration of the organic solvent (DMSO or DMF) should ideally be kept below 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to consume any unreacted PEG8-NHS ester.
-
-
Purification:
-
Remove unreacted PEG reagent and byproducts by dialysis against PBS or by using a size-exclusion chromatography column.
-
Collect and concentrate the purified PEGylated product.
-
-
Characterization:
-
Confirm the successful PEGylation and purity of the conjugate using techniques such as SDS-PAGE, mass spectrometry, and HPLC.
-
Protocol 2: Kinetic Solubility Assay
This protocol describes a high-throughput method to determine the kinetic solubility of a PEGylated compound.
Materials:
-
PEGylated compound and non-PEGylated control.
-
DMSO.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
96-well microplate (UV-transparent).
-
Plate reader capable of measuring absorbance or nephelometry.
Procedure:
-
Preparation of Stock Solutions: Prepare 10 mM stock solutions of the test compounds in DMSO.
-
Serial Dilution: In the 96-well plate, perform serial dilutions of the DMSO stock solutions with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO solution to a larger volume (e.g., 198 µL) of PBS in the wells of a new 96-well plate. This rapid addition from a concentrated organic solution into an aqueous buffer is what defines the kinetic nature of this assay.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking to allow for precipitation to occur.
-
Measurement:
-
Nephelometry: Measure the turbidity of each well using a nephelometer. The light scattering is proportional to the amount of precipitated compound.
-
UV Absorbance after Filtration: Alternatively, filter the contents of each well to remove any precipitate. Measure the UV absorbance of the filtrate at a wavelength where the compound has a known extinction coefficient.
-
-
Data Analysis: Determine the highest concentration at which no significant precipitation is observed. This is reported as the kinetic solubility.
Protocol 3: Equilibrium Solubility Assay (Shake-Flask Method)
This protocol describes the "gold standard" method for determining the thermodynamic equilibrium solubility.
Materials:
-
Solid form of the PEGylated compound and non-PEGylated control.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Glass vials with screw caps.
-
Shaking incubator or orbital shaker.
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters).
-
HPLC system for quantification.
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a glass vial.
-
Addition of Buffer: Add a known volume of PBS to the vial. The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours. This extended incubation allows the system to reach thermodynamic equilibrium.
-
Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at high speed or filter the suspension to separate the solid from the saturated solution.
-
Quantification: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC method with a standard curve.
-
Data Analysis: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.
Mandatory Visualizations
Caption: Simplified HER2 signaling pathway, a common target for ADCs.
Caption: A comprehensive workflow for the development of bioconjugates.
Caption: Mechanism of PROTAC-mediated protein degradation.
References
An In-depth Technical Guide to Bifunctional Crosslinkers for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular biology and therapeutic development, understanding and manipulating protein interactions is paramount. Bifunctional crosslinkers are powerful chemical tools that covalently connect two or more molecules, providing invaluable insights into protein structure, function, and complex organization.[1][2] These reagents possess at least two reactive groups, enabling the formation of stable covalent bonds with specific functional groups on amino acid residues.[3][4] By "freezing" transient or stable protein interactions, crosslinkers allow for their isolation and subsequent analysis, making them indispensable in fields ranging from fundamental proteomics to the development of antibody-drug conjugates (ADCs).[5][6]
This technical guide provides a comprehensive overview of bifunctional crosslinkers, detailing their chemistry, classification, and applications in protein modification. It includes a comparative analysis of common crosslinkers, detailed experimental protocols, and visual representations of key workflows and concepts to aid researchers in their experimental design.
Classification of Bifunctional Crosslinkers
Bifunctional crosslinkers can be broadly categorized based on the identity of their reactive ends.[3][7]
Homobifunctional Crosslinkers
These reagents have two identical reactive groups and are typically used to link similar functional groups, such as amine-to-amine or sulfhydryl-to-sulfhydryl connections.[1][3] They are often employed in one-step reactions for applications like studying protein conformation through intramolecular crosslinking or polymerizing monomers.[1][3][7] However, their use can sometimes lead to uncontrolled polymerization.[3][5]
Heterobifunctional Crosslinkers
Containing two different reactive groups, these crosslinkers are ideal for linking distinct functional groups, such as an amine on one protein to a sulfhydryl on another.[3][7] This specificity allows for more controlled, sequential reactions, minimizing undesirable self-conjugation and polymerization.[1][3][5] Heterobifunctional reagents are particularly valuable in creating well-defined bioconjugates, such as those required for ADCs.[5][8]
Photoreactive Crosslinkers
A subset of heterobifunctional crosslinkers, these reagents feature one thermochemically reactive group and one photoreactive group (e.g., an aryl azide (B81097) or diazirine).[1][5] The photoreactive group remains inert until activated by UV light, at which point it can non-selectively insert into C-H or N-H bonds of nearby molecules.[5][7] This property is especially useful for capturing transient or unknown protein interactions.[1]
Chemistry of Crosslinking: Targeting Specific Functional Groups
The utility of bifunctional crosslinkers stems from their ability to target specific functional groups present on proteins. The most common targets include:
-
Primary Amines (-NH2): Found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.[2][9][10] N-hydroxysuccinimide (NHS) esters are a popular choice for reacting with primary amines to form stable amide bonds.[7][8][11]
-
Sulfhydryls (-SH): Present on the side chain of cysteine residues.[2][10] Maleimides, haloacetyls, and pyridyl disulfides are commonly used to target sulfhydryl groups.[3][4]
-
Carboxyls (-COOH): Located at the C-terminus of polypeptides and on the side chains of aspartic and glutamic acid.[9][10] Carbodiimides, such as EDC, are used to activate carboxyl groups to react with primary amines, forming an amide bond.[3][10]
Quantitative Data of Common Bifunctional Crosslinkers
The selection of an appropriate crosslinker depends on several factors, including the target functional groups, the desired spacer arm length, solubility, and whether the linkage needs to be cleavable. The following tables summarize the properties of several common bifunctional crosslinkers.
Amine-to-Amine (Homobifunctional) Crosslinkers
| Crosslinker | Abbreviation | Spacer Arm Length (Å) | Water Soluble? | Membrane Permeable? | Cleavable? |
| Disuccinimidyl suberate (B1241622) | DSS | 11.4 | No | Yes | No |
| Bis(sulfosuccinimidyl) suberate | BS3 | 11.4 | Yes | No | No |
| Disuccinimidyl glutarate | DSG | 7.7 | No | Yes | No |
| Dithiobis(succinimidyl propionate) | DSP | 12.0 | No | Yes | Yes (by reducing agents) |
| 3,3'-Dithiobis(sulfosuccinimidyl propionate) | DTSSP | 12.0 | Yes | No | Yes (by reducing agents) |
Sulfhydryl-to-Sulfhydryl (Homobifunctional) Crosslinkers
| Crosslinker | Abbreviation | Spacer Arm Length (Å) | Water Soluble? | Membrane Permeable? | Cleavable? |
| 1,4-Bismaleimidobutane | BMB | 10.9 | No | Yes | No |
| Bismaleimidohexane | BMH | 16.1 | No | Yes | No |
| Dithiobis(maleimidoethane) | DTME | 13.2 | No | Yes | Yes (by reducing agents) |
Amine-to-Sulfhydryl (Heterobifunctional) Crosslinkers
| Crosslinker | Abbreviation | Spacer Arm Length (Å) | Water Soluble? | Membrane Permeable? | Cleavable? |
| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | 8.3 | No | Yes | No |
| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | 8.3 | Yes | No | No |
| N-succinimidyl 3-(2-pyridyldithio)propionate | SPDP | 6.8 | No | Yes | Yes (by reducing agents) |
| N-succinimidyl S-acetylthioacetate | SATA | 2.8 | No | Yes | No (creates protected sulfhydryl) |
Experimental Protocols
The following are generalized protocols for common crosslinking applications. It is crucial to optimize these protocols for your specific proteins and experimental conditions.
In Vitro Protein Crosslinking with DSS (Amine-to-Amine)
This protocol describes the crosslinking of a purified protein or protein complex using the homobifunctional crosslinker Disuccinimidyl suberate (DSS).[4]
Materials:
-
Purified protein sample in a non-amine-containing buffer (e.g., PBS, HEPES).[4]
-
Disuccinimidyl suberate (DSS).[4]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).[4]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).[4]
Procedure:
-
Prepare DSS Stock Solution: Immediately before use, dissolve DSS in DMSO to a final concentration of 25 mM.[4]
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve the desired final concentration (typically in the range of 10- to 50-fold molar excess over the protein).[12]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[4][12]
-
Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming unreacted DSS.[4]
-
Final Incubation: Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSS is quenched.[4]
-
Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other downstream applications.
Two-Step Heterobifunctional Crosslinking with Sulfo-SMCC (Amine-to-Sulfhydryl)
This protocol allows for the controlled conjugation of two different proteins, one with accessible amines and the other with accessible sulfhydryls.
Materials:
-
Protein A (with accessible amines) in an amine-free buffer (e.g., PBS).
-
Protein B (with accessible sulfhydryls) in a phosphate (B84403) buffer.
-
Sulfo-SMCC.
-
Dithiothreitol (DTT) or other reducing agent (if sulfhydryls on Protein B are not free).
-
Desalting columns.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).
Procedure:
Step 1: Maleimide-activation of Protein A
-
Dissolve Sulfo-SMCC in an appropriate solvent (e.g., water or DMSO) immediately before use.
-
Add a 10- to 20-fold molar excess of Sulfo-SMCC to Protein A.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, unreacted Sulfo-SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS). The maleimide-activated Protein A is now ready for conjugation.
Step 2: Conjugation of Maleimide-activated Protein A to Protein B
-
If necessary, reduce any disulfide bonds on Protein B by incubating with a reducing agent like DTT, followed by removal of the reducing agent using a desalting column.
-
Combine the maleimide-activated Protein A with Protein B in a suitable molar ratio (e.g., 1:1).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a small molecule with a free sulfhydryl group (e.g., cysteine or β-mercaptoethanol) to react with any remaining maleimide (B117702) groups.
-
The final conjugate can be purified using size-exclusion chromatography or other appropriate methods.
Visualizing Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships in protein crosslinking.
General Workflow for Crosslinking Mass Spectrometry (XL-MS)
References
- 1. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 2. jpsionline.com [jpsionline.com]
- 3. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 6. nbinno.com [nbinno.com]
- 7. Protein Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 9. Overview of Crosslinking and Protein Modification | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Chemistry of Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. interchim.fr [interchim.fr]
In-Depth Technical Guide to Propargyl-PEG8-bromide (CAS: 2055046-25-6)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propargyl-PEG8-bromide is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and proteomics. Its structure, featuring a terminal propargyl group and a bromide, connected by an eight-unit polyethylene (B3416737) glycol (PEG) chain, offers researchers a versatile tool for covalently linking molecules of interest. The propargyl group facilitates "click chemistry" reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the bromide serves as a reactive site for nucleophilic substitution, particularly with thiol groups found in cysteine residues of proteins and peptides. The hydrophilic PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugates, reducing aggregation and immunogenicity.[][2][3][4][5][6] This guide provides a comprehensive overview of its properties, synthesis, and applications, with detailed experimental protocols.
Physicochemical Properties
The following tables summarize the key quantitative data for this compound.
| Identifier | Value | Source(s) |
| CAS Number | 2055046-25-6 | [2][6][7] |
| Molecular Formula | C19H35BrO8 | [6][7] |
| Molecular Weight | 471.38 g/mol | [8] |
| Purity | >95% - 98% | [2][6][7][9] |
| Property | Value | Source(s) |
| Appearance | Solid | [10] |
| Storage Conditions | -20°C for long-term storage | [2][6][9] |
| Solubility | Soluble in DMSO and DMF |
Synthesis and Bioconjugation Workflows
This compound is a valuable reagent for the synthesis of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[][11][12] The following diagrams illustrate the general workflows for its synthesis and subsequent use in bioconjugation.
Caption: General synthesis and bioconjugation workflow for this compound.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of similar propargyl-PEG derivatives.
Materials:
-
HO-PEG8-OH (Octaethylene glycol)
-
Thionyl bromide (SOBr2) or similar brominating agent
-
Propargyl bromide
-
Potassium hydroxide (B78521) (KOH)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Diatomaceous earth
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Monobromination of HO-PEG8-OH:
-
Dissolve HO-PEG8-OH in anhydrous DCM under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a controlled amount (e.g., 0.5 equivalents) of a brominating agent like thionyl bromide.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the resulting HO-PEG8-Br by silica gel column chromatography.
-
-
Propargylation of HO-PEG8-Br:
-
Dissolve the purified HO-PEG8-Br and KOH in anhydrous DMF.
-
Stir the mixture at room temperature for 1 hour.
-
Add propargyl bromide dropwise to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the solution through a pad of diatomaceous earth to remove salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Bioconjugation via Thiol-Alkylation
This protocol describes the conjugation of this compound to a cysteine-containing peptide or protein.
Materials:
-
Cysteine-containing peptide or protein
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds, if necessary
-
Size-exclusion chromatography (SEC) or dialysis materials for purification
Procedure:
-
Preparation of Peptide/Protein:
-
Dissolve the cysteine-containing peptide or protein in PBS buffer.
-
If the cysteine residues are in a disulfide bond, add a 5-10 fold molar excess of TCEP and incubate for 1 hour at room temperature to reduce the disulfide bonds.
-
-
Conjugation Reaction:
-
Prepare a stock solution of this compound in DMF or DMSO.
-
Add a 5-20 fold molar excess of the this compound stock solution to the peptide/protein solution. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, with gentle stirring.
-
-
Purification:
-
Remove the excess unreacted this compound and other small molecules by size-exclusion chromatography or dialysis against PBS.
-
-
Characterization:
-
Confirm the successful conjugation and determine the conjugation efficiency using techniques such as SDS-PAGE, mass spectrometry (e.g., MALDI-TOF or ESI-MS), and HPLC.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the propargyl-functionalized biomolecule and an azide-containing payload.
Materials:
-
Propargyl-functionalized biomolecule (from section 4.2)
-
Azide-containing payload (e.g., drug, fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
PBS buffer, pH 7.4
-
Purification materials (e.g., SEC, dialysis)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in water. The sodium ascorbate solution should be prepared fresh.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the propargyl-functionalized biomolecule and a 2-5 fold molar excess of the azide-containing payload in PBS buffer.
-
In a separate tube, premix the CuSO₄ and THPTA solutions (a 1:5 molar ratio is common).
-
Add the copper/ligand complex to the biomolecule/payload mixture. The final copper concentration is typically 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 times the copper concentration.
-
Gently mix and incubate at room temperature for 1-4 hours.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography or dialysis to remove excess reagents and byproducts.
-
-
Characterization:
-
Analyze the final conjugate by SDS-PAGE, mass spectrometry, and other relevant analytical techniques to confirm successful ligation and purity.
-
Applications in Drug Development: Signaling Pathways
This compound is a key component in the development of targeted therapies like ADCs and PROTACs. These modalities are designed to interact with specific cellular signaling pathways implicated in diseases such as cancer.
Antibody-Drug Conjugates (ADCs) Targeting the HER2 Pathway
In HER2-positive breast cancer, the HER2 receptor is overexpressed, leading to uncontrolled cell growth and proliferation. ADCs can be designed to target HER2, delivering a potent cytotoxic payload directly to cancer cells. A PEG linker like this compound can be used to attach the cytotoxic drug to the anti-HER2 antibody.[][9][11]
References
- 2. researchgate.net [researchgate.net]
- 3. HER2 Targeted Therapies In Breast Cancer | Biopharma PEG [biochempeg.com]
- 4. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 8. Bromoacetylated Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 9. An Innovative Site-Specific Anti-HER2 Antibody-Drug Conjugate with High Homogeneity and Improved Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to Propargyl-PEG8-bromide: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Propargyl-PEG8-bromide is a heterobifunctional linker molecule integral to the advancement of targeted therapeutics and bioconjugation. Its unique architecture, featuring a terminal alkyne group and a bromide functionality, bridged by an eight-unit polyethylene (B3416737) glycol (PEG) chain, offers a versatile platform for the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its application, and a discussion of its role in innovative drug development strategies.
Core Physical and Chemical Properties
This compound's utility is underpinned by its distinct chemical features. The propargyl group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the stable and specific linkage to azide-modified molecules.[1][2] The bromide atom is an excellent leaving group, facilitating nucleophilic substitution reactions, commonly with thiol or amine-containing molecules.[2] The hydrophilic PEG8 spacer enhances aqueous solubility, a critical attribute when working with often hydrophobic drug payloads, and can improve the pharmacokinetic profile of the final conjugate.[2]
| Property | Value | Citation(s) |
| Molecular Formula | C₁₉H₃₅BrO₈ | [4] |
| Molecular Weight | 471.38 g/mol | [4] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95% | [5] |
| Solubility | Soluble in water, DMSO, and other common organic solvents. | [6] |
| Storage Conditions | Store at -20°C for long-term stability. | [6] |
| SMILES | C#CCOCCOCCOCCOCCOCCOCCOCCOCCBr | [4] |
| CAS Number | 2055046-25-6 | [5] |
Applications in Drug Development
The dual reactivity of this compound makes it a valuable tool in the construction of sophisticated therapeutic agents.
Antibody-Drug Conjugates (ADCs)
In ADC synthesis, this compound can be used to link a potent cytotoxic drug to a monoclonal antibody (mAb). The bromide can be displaced by a nucleophile on the drug molecule, and the alkyne can then be "clicked" onto an azide-modified antibody. This modular approach allows for the precise control over the drug-to-antibody ratio (DAR) and the creation of stable, effective targeted cancer therapies.[7]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[8] this compound is an ideal linker to connect a target protein-binding ligand and an E3 ligase-binding ligand. The synthetic strategy often involves two key steps: a nucleophilic substitution to attach the first ligand and a click reaction to attach the second, allowing for a modular and efficient assembly of the final PROTAC molecule.[1]
Experimental Protocols
The following protocols are representative methodologies for the use of this compound. Researchers should note that optimization of reaction conditions, such as stoichiometry, temperature, and reaction time, may be necessary for specific applications.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the "clicking" of an azide-containing molecule to this compound.
Materials:
-
This compound
-
Azide-functionalized molecule (e.g., protein, peptide, or small molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand
-
Sodium ascorbate (B8700270)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4 for biomolecules)
-
Solvent (e.g., DMSO, water)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in a suitable solvent.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.[9]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized molecule and this compound in the desired molar ratio (typically a slight excess of one reagent is used).
-
Add the THPTA ligand to the mixture.
-
Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-250 µM.[10]
-
-
Initiation of Reaction:
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.[10]
-
-
Purification:
-
Upon completion, the reaction mixture can be purified by an appropriate method, such as reverse-phase HPLC for small molecules or size-exclusion chromatography for biomolecules, to remove the catalyst and unreacted starting materials.
-
Protocol 2: Nucleophilic Substitution with a Thiol-Containing Molecule
This protocol outlines the reaction of this compound with a thiol-containing molecule.
Materials:
-
This compound
-
Thiol-containing molecule
-
A suitable base (e.g., triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., dimethylformamide (DMF) or acetonitrile)
Procedure:
-
Preparation of Reactants:
-
Dissolve the thiol-containing molecule and this compound (typically in a 1:1.1 molar ratio) in the anhydrous solvent.
-
-
Reaction Setup:
-
Add the base (e.g., 2-3 equivalents of TEA) to the reaction mixture.
-
-
Incubation:
-
Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. Reaction times can vary from a few hours to overnight depending on the reactivity of the thiol.
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The residue can be purified by flash column chromatography on silica (B1680970) gel to isolate the desired product.
-
Characterization
The identity and purity of this compound and its conjugates are typically confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H Nuclear Magnetic Resonance (NMR) | The ¹H NMR spectrum should show characteristic peaks for the propargyl group (a triplet for the acetylenic proton around 2.4 ppm and a doublet for the methylene (B1212753) protons adjacent to the alkyne around 4.2 ppm), the PEG backbone (a complex multiplet between 3.5-3.8 ppm), and the methylene group adjacent to the bromide (a triplet around 3.8 ppm). |
| High-Performance Liquid Chromatography (HPLC) | Purity is assessed by HPLC, often using a C18 reverse-phase column. A single major peak is indicative of high purity. Due to the lack of a strong chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer is often used for detection. |
| Mass Spectrometry (MS) | Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the compound, with the observed m/z value corresponding to the calculated molecular weight. |
Note: Publicly available spectra for this compound are limited. The expected NMR chemical shifts are based on its chemical structure and may vary depending on the solvent and instrument used.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a powerful and versatile chemical tool for researchers in drug development and bioconjugation. Its well-defined structure and dual functionality enable the efficient and modular synthesis of advanced therapeutics like ADCs and PROTACs. The methodologies and data presented in this guide provide a solid foundation for the successful application of this important linker molecule in pioneering research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. precisepeg.com [precisepeg.com]
- 6. This compound, 2055046-25-6 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. axispharm.com [axispharm.com]
- 10. benchchem.com [benchchem.com]
Propargyl-PEG8-bromide: An Analysis of Molecular Properties
For Immediate Release
This technical guide details the fundamental molecular characteristics of Propargyl-PEG8-bromide, a bifunctional polyethylene (B3416737) glycol (PEG) linker. This compound is of significant interest to researchers in drug development and bioconjugation due to its utility in click chemistry and other nucleophilic substitution reactions. The hydrophilic PEG spacer enhances the solubility of conjugated molecules in aqueous environments.
Molecular Formula and Weight
The chemical composition of this compound has been determined to be C19H35BrO8.[1][2][3][] Based on this formula, the calculated molecular weight is approximately 471.39 g/mol .[1][5][6] Variations in reported values are typically minor, such as 471.4 g/mol , and are within acceptable ranges for this class of compound.[2][3]
Core Data Summary
The essential quantitative data for this compound is summarized in the table below. This information is critical for stoichiometric calculations in experimental protocols and for the characterization of resulting conjugates.
| Parameter | Value |
| Molecular Formula | C19H35BrO8[1][2][3][] |
| Molecular Weight | 471.39 g/mol [1][5][6] |
| CAS Number | 2055046-25-6[1][2] |
Structural and Functional Characteristics
This compound is a heterobifunctional linker. This means it possesses two different reactive groups at opposite ends of a PEG spacer. In this case, the molecule features a propargyl group and a bromide group.
-
The propargyl group contains a terminal alkyne, which is reactive towards azide-functionalized molecules through a copper-catalyzed click chemistry reaction.[5][7] This reaction forms a stable triazole linkage.
-
The bromide group is an effective leaving group, making it susceptible to nucleophilic substitution reactions with thiols and amines.[5]
-
The PEG8 spacer consists of eight repeating ethylene (B1197577) glycol units, which imparts hydrophilicity to the molecule. This increased water solubility is a desirable characteristic for biological applications.[3][5]
Logical Relationship of Functional Groups
The diagram below illustrates the logical arrangement of the functional components of the this compound molecule.
Caption: Functional components of this compound.
Experimental Protocols
Detailed experimental protocols for the use of this compound are highly dependent on the specific application (e.g., conjugation to a particular protein, small molecule, or surface). Therefore, a generalized protocol is not provided. Researchers should develop experiment-specific protocols based on the established reactivity of the propargyl and bromide functional groups. Key considerations for protocol development include:
-
Click Chemistry: For reactions involving the propargyl group, a copper(I) catalyst is typically required. The reaction should be carried out in a suitable solvent system that maintains the stability and solubility of all reactants.
-
Nucleophilic Substitution: When targeting the bromide group, reaction conditions should be optimized to facilitate the substitution by the desired nucleophile (e.g., a thiol or amine). This may involve adjusting the pH and temperature.
-
Purification: Following conjugation, purification of the desired product is essential. Techniques such as chromatography (e.g., size exclusion, reversed-phase) are commonly employed.
-
Characterization: The final conjugate should be thoroughly characterized to confirm successful conjugation and to determine the degree of labeling. Techniques such as mass spectrometry and NMR spectroscopy are often utilized.
References
- 1. precisepeg.com [precisepeg.com]
- 2. glycomindsynth.com [glycomindsynth.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 5. This compound, CAS 2055046-25-6 | AxisPharm [axispharm.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound, 2055046-25-6 | BroadPharm [broadpharm.com]
Safety and Handling of Propargyl-PEG8-bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG8-bromide is a heterobifunctional linker molecule widely utilized in bioconjugation and drug delivery research. It incorporates a terminal alkyne group for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions, and a bromide group which is a good leaving group for nucleophilic substitution reactions. The eight-unit polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and provides a flexible linkage between biomolecules or a molecule and a surface. While the PEG component is generally considered biocompatible and low in toxicity, the propargyl bromide moiety necessitates stringent safety protocols.
Compound Properties
A summary of the known physical and chemical properties of this compound is provided below. For context, properties of the more hazardous parent compound, propargyl bromide, are also included.
| Property | This compound | Propargyl Bromide (for comparison) |
| Chemical Formula | C19H35BrO8[1] | C3H3Br[2] |
| Molecular Weight | 471.4 g/mol [1] | 118.96 g/mol |
| Appearance | Solid[3] | Colorless to light yellow liquid |
| Purity | >95% - 98%[1][3] | Varies by grade |
| Storage Temperature | -20°C[1] | Cool, dry, well-ventilated, flame-proof area[2][4] |
| Solubility | The hydrophilic PEG spacer increases solubility in aqueous media.[1] | Insoluble in water |
Hazard Identification and GHS Classification
A formal GHS classification for this compound is not available. The classification for the highly reactive propargyl bromide is provided below as a conservative reference. The PEGylated compound is anticipated to be less hazardous.
Propargyl Bromide GHS Classification:
-
Flammable Liquids: Category 2 (H225: Highly flammable liquid and vapour)[5]
-
Acute Toxicity, Oral: Category 3 (H301: Toxic if swallowed)[6]
-
Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)[5][6]
-
Serious Eye Damage/Eye Irritation: Category 2A (H319: Causes serious eye irritation)[5][6]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory system (H335: May cause respiratory irritation)[5][6]
It is prudent to handle this compound as a substance that may cause skin and eye irritation. Although its flammability is expected to be significantly lower than that of propargyl bromide, it should still be kept away from ignition sources.
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Adherence to the following protocols is mandatory to ensure the safety of laboratory personnel.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated chemical fume hood.[2]
-
An eyewash station and safety shower must be readily accessible.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are required.[5]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or PVC) must be worn.[2] Inspect gloves for integrity before each use and dispose of them properly after handling.
-
Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin exposure.[2] For larger quantities, additional protective clothing may be necessary.
General Handling Procedures
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in the laboratory area where the compound is handled.
-
Use spark-proof tools and equipment to prevent ignition.[4]
-
Wash hands thoroughly with soap and water after handling.[4]
-
Keep containers securely sealed when not in use.[4]
First Aid Measures
In the event of exposure, immediate action is critical.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing. If skin irritation persists, seek medical advice.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage and Disposal
Proper storage and disposal are essential to maintain the stability of the compound and ensure safety.
Storage
-
Store this compound in a tightly sealed container at -20°C.[1]
-
Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and metals.
Disposal
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated packaging should be treated as hazardous waste.
Accidental Release Measures
-
Minor Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Major Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Collect the material as described for minor spills.
Visualized Workflows
Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
Emergency Response Logic
References
- 1. This compound, 2055046-25-6 | BroadPharm [broadpharm.com]
- 2. research.uga.edu [research.uga.edu]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
Application Notes and Protocols for Propargyl-PEG8-bromide in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule that connects the antibody and the payload is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and efficacy. Propargyl-PEG8-bromide is a heterobifunctional linker that offers precise control over the conjugation process. This linker features a terminal propargyl group for bioorthogonal "click chemistry" and a bromide leaving group for nucleophilic substitution. The integrated polyethylene (B3416737) glycol (PEG) spacer, consisting of eight PEG units, enhances the hydrophilicity of the resulting ADC. This increased water solubility can mitigate aggregation issues often associated with hydrophobic drug payloads and improve the overall pharmacological properties of the conjugate.[][2][3]
This document provides detailed application notes and protocols for the use of this compound in the synthesis of ADCs.
Principle of the Method
The synthesis of an ADC using this compound typically involves a two-step process. First, the linker is attached to either the antibody or the cytotoxic drug. In a common approach, the bromide end of the linker is reacted with a nucleophilic group on the drug molecule. In the second step, the propargyl-functionalized drug-linker is conjugated to an azide-modified antibody via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This reaction forms a stable triazole linkage, resulting in the final ADC.[4][5][6]
Advantages of this compound in ADC Synthesis
-
Enhanced Hydrophilicity: The PEG8 spacer increases the water solubility of the ADC, which can prevent aggregation, a common issue with hydrophobic payloads.[][2] This can lead to improved manufacturing and formulation options.
-
Improved Pharmacokinetics: PEGylation is known to prolong the circulation half-life of biologics by creating a hydration shell that can reduce renal clearance and proteolytic degradation.[7][8][9] Studies have shown that linkers with PEG8 or larger moieties can significantly improve ADC exposure in vivo.[10]
-
Biocompatibility and Low Immunogenicity: PEG is a well-established biocompatible and non-immunogenic polymer widely used in pharmaceutical applications.[]
-
Controlled Conjugation: Click chemistry provides a highly specific and efficient method for conjugating the drug-linker to the antibody, allowing for precise control over the drug-to-antibody ratio (DAR).[6][][12]
Experimental Protocols
Materials and Reagents
-
This compound
-
Azide-modified monoclonal antibody (e.g., anti-HER2 or anti-EGFR)
-
Cytotoxic drug with a nucleophilic handle (e.g., an amine or thiol)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent (e.g., DMSO or DMF)
-
Size-exclusion chromatography (SEC) columns
-
Hydrophobic interaction chromatography (HIC) columns
-
Mass spectrometer (e.g., Q-TOF)
-
UV-Vis spectrophotometer
Protocol 1: Synthesis of Propargyl-PEG8-Drug Conjugate
This protocol describes the conjugation of this compound to a cytotoxic drug containing a primary amine.
-
Dissolve the drug: Dissolve the amine-containing cytotoxic drug in a suitable organic solvent like DMF or DMSO to a final concentration of 10-20 mM.
-
Prepare the linker solution: Dissolve this compound in the same solvent to a concentration 1.2-fold molar excess to the drug.
-
Reaction setup: Add the this compound solution to the drug solution. Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), at a 2 to 3-fold molar excess to facilitate the reaction.
-
Incubation: Incubate the reaction mixture at room temperature for 12-24 hours with gentle stirring.
-
Monitoring the reaction: Monitor the reaction progress using an appropriate analytical technique, such as LC-MS, to confirm the formation of the desired product.
-
Purification: Once the reaction is complete, purify the Propargyl-PEG8-drug conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the identity and purity of the purified product by mass spectrometry and NMR.
Protocol 2: Antibody-Drug Conjugation via CuAAC (Click Chemistry)
This protocol outlines the conjugation of the Propargyl-PEG8-drug to an azide-modified antibody.
-
Prepare the antibody solution: Prepare a solution of the azide-modified antibody in PBS (pH 7.4) at a concentration of 5-10 mg/mL.
-
Prepare the drug-linker solution: Dissolve the purified Propargyl-PEG8-drug conjugate in DMSO to a stock concentration of 10-20 mM.
-
Prepare the catalyst premix: In a separate tube, prepare a fresh premix of CuSO4 and THPTA ligand in a 1:5 molar ratio in water. A typical stock concentration would be 20 mM CuSO4 and 100 mM THPTA.
-
Prepare the reducing agent: Prepare a fresh solution of sodium ascorbate in water at a concentration of 100 mM.
-
Conjugation reaction:
-
To the antibody solution, add the Propargyl-PEG8-drug solution to achieve a desired molar excess (e.g., 5-10 fold excess of drug-linker to antibody). The final DMSO concentration should be kept below 10% to maintain antibody stability.
-
Add the CuSO4/THPTA premix to the reaction mixture. A final copper concentration of 100-250 µM is typically sufficient.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
Purification of the ADC:
-
Remove unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC) using an appropriate column (e.g., Sephadex G-25) equilibrated with PBS.
-
For further purification and to separate different DAR species if necessary, ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) can be employed.[4][13][14]
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).[][15][16][17][18] For MS analysis, the ADC can be analyzed intact or after reduction to separate light and heavy chains.
-
Purity and Aggregation: Assess the purity and the presence of aggregates by size-exclusion chromatography (SEC-HPLC).
-
Confirmation of Conjugation: Confirm the successful conjugation and the integrity of the ADC by SDS-PAGE and mass spectrometry.
-
Data Presentation
The following tables summarize representative quantitative data for ADCs synthesized with PEG linkers. Note that specific values will vary depending on the antibody, payload, and precise conjugation conditions.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics [3]
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Table 2: Representative In Vitro Cytotoxicity of a HER2-Targeted ADC
| Cell Line | HER2 Expression | ADC IC50 (ng/mL) |
| SK-BR-3 | High | 15.8 |
| NCI-N87 | High | 25.2 |
| MDA-MB-468 | Low | > 1000 |
Note: The IC50 values are representative and can be influenced by the specific payload and DAR.
Table 3: Drug-to-Antibody Ratio (DAR) Analysis
| Analytical Method | Average DAR |
| Hydrophobic Interaction Chromatography (HIC) | 3.8 |
| Mass Spectrometry (Intact ADC) | 3.9 |
| Mass Spectrometry (Reduced Light & Heavy Chains) | 4.0 |
Visualization of Workflows and Pathways
Experimental Workflow for ADC Synthesis
Caption: Workflow for ADC synthesis using this compound.
Signaling Pathway: HER2-Targeted ADC Mechanism of Action
Caption: Mechanism of action of a HER2-targeted ADC.
Conclusion
This compound is a valuable and versatile linker for the development of next-generation antibody-drug conjugates. Its hydrophilic PEG8 spacer can confer favorable physicochemical and pharmacokinetic properties to the ADC, while the propargyl group allows for a robust and specific "click" conjugation reaction. The protocols and data presented herein provide a comprehensive guide for researchers and scientists working on the design and synthesis of novel ADCs with improved therapeutic potential. Careful optimization of the reaction conditions and thorough characterization of the final conjugate are essential for successful ADC development.
References
- 2. EGFR targeting for cancer therapy: Pharmacology and immunoconjugates with drugs and nanoparticles: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. benchchem.com [benchchem.com]
- 4. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trastuzumab-DM1 (T-DM1) retains all the mechanisms of action of trastuzumab and efficiently inhibits growth of lapatinib insensitive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 12. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. EGFR-Directed ADCs for Cancer Treatment | Biopharma PEG [biochempeg.com]
- 15. Summary of Approved HER2 ADCs on The Market & in Clinical Trials | Biopharma PEG [biochempeg.com]
- 16. enovatia.com [enovatia.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide to PROTAC Synthesis Using Propargyl-PEG8-bromide
Application Notes and Protocols for Researchers in Drug Development
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that, instead of merely inhibiting target proteins, mediate their degradation.[1][2][3][4] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (the "warhead"), another ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[1][5][6][7][8][9] The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][3][10] This catalytic mechanism allows for the removal of problematic proteins with high efficiency and selectivity.[3][10][]
The linker is a critical component of a PROTAC, as its length and composition significantly influence the molecule's physicochemical properties, cell permeability, and the stability of the ternary complex.[5][9][12][13] Polyethylene glycol (PEG) linkers are frequently employed to enhance solubility and provide precise spatial control between the warhead and the anchor.[5][13] Propargyl-PEG8-bromide is a versatile linker that facilitates a modular and efficient approach to PROTAC synthesis.[14][15][16] Its propargyl group allows for the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly reliable "click chemistry" reaction, for the final conjugation step.[][14][17][18]
These application notes provide a detailed, step-by-step guide for the synthesis of a PROTAC using this compound, intended for researchers, scientists, and drug development professionals.
Experimental Protocols
The synthesis of a PROTAC using this compound can be approached in a modular fashion, allowing for the systematic assembly of the final molecule. The general strategy involves two key steps:
-
Functionalization of the first ligand (warhead or anchor) with the Propargyl-PEG8 linker. This is typically achieved through an amide bond formation or an ether linkage, depending on the available functional groups on the ligand.
-
Conjugation of the functionalized first ligand to the second ligand. This is accomplished via a CuAAC "click" reaction between the terminal alkyne of the PEG linker and an azide-functionalized second ligand.
Protocol 1: Functionalization of a Carboxylic Acid-Containing Ligand with this compound
This protocol describes the reaction of a ligand (warhead or E3 ligase ligand) containing a carboxylic acid with this compound to form an ester linkage.
Materials and Reagents:
-
Ligand-COOH (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under a nitrogen or argon atmosphere, dissolve the Ligand-COOH in anhydrous DMF in a round-bottom flask.
-
Add potassium carbonate to the solution and stir for 10-15 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Propargyl-PEG8-functionalized ligand.
Protocol 2: Functionalization of a Phenol or Alcohol-Containing Ligand with this compound
This protocol outlines the Williamson ether synthesis to connect a ligand with a hydroxyl group to the Propargyl-PEG8 linker.
Materials and Reagents:
-
Ligand-OH (1.0 eq)
-
This compound (1.2 eq)
-
Sodium hydride (NaH) (60% dispersion in mineral oil, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under a nitrogen or argon atmosphere, dissolve the Ligand-OH in anhydrous THF or DMF in a round-bottom flask and cool to 0 °C.
-
Carefully add sodium hydride portion-wise to the solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Final PROTAC Assembly
This protocol describes the "click" reaction to conjugate the alkyne-functionalized ligand from Protocol 1 or 2 with an azide-functionalized second ligand.
Materials and Reagents:
-
Propargyl-PEG8-Functionalized Ligand 1 (1.0 eq)
-
Azide-Functionalized Ligand 2 (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMF)
Procedure:
-
Dissolve the Propargyl-PEG8-Functionalized Ligand 1 and the Azide-Functionalized Ligand 2 in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.[5]
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).[5]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[5]
-
Purify the final PROTAC by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).[5]
-
Characterize the final PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.[19]
Data Presentation
The following tables summarize representative quantitative data for the synthesis and activity of PROTACs, compiled from various literature sources.
Table 1: Representative Reaction Conditions and Yields for PROTAC Synthesis Steps
| Step | Reaction Type | Ligand 1 Functional Group | Ligand 2 Functional Group | Coupling Reagents | Solvent | Time (h) | Yield (%) |
| 1 | Amide Coupling | Carboxylic Acid | Amine-PEG-Linker | HATU, DIPEA | DMF | 12-24 | 60-85 |
| 1 | Ether Synthesis | Phenol/Alcohol | Propargyl-PEG-Br | NaH | THF/DMF | 12-24 | 50-75 |
| 2 | CuAAC | Alkyne-PEG-Ligand 1 | Azide-Ligand 2 | CuSO₄, Na-Ascorbate | tBuOH/H₂O | 12-24 | 70-95 |
Table 2: Representative Biological Activity of a Synthesized PROTAC
| PROTAC ID | Target Protein | E3 Ligase | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| PROTAC-X | BRD4 | CRBN | 15 | >95 | HeLa |
| PROTAC-Y | Androgen Receptor | VHL | 25 | >90 | LNCaP |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.[5]
Mandatory Visualization
Caption: A workflow diagram illustrating the modular synthesis of a PROTAC using this compound.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 3. portlandpress.com [portlandpress.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points | Semantic Scholar [semanticscholar.org]
- 8. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biocompare.com [biocompare.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.cn [medchemexpress.cn]
- 16. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 17. A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG8-bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][] This reaction enables the rapid and reliable formation of a stable 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097). Propargyl-PEG8-bromide is a heterobifunctional linker molecule that features a terminal alkyne group, making it an ideal substrate for CuAAC reactions.[3][4][5] The molecule also incorporates an eight-unit polyethylene (B3416737) glycol (PEG) spacer, which enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting bioconjugates.[5] The terminal bromide group provides a reactive handle for subsequent conjugation to other molecules.
This compound is a valuable tool in drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4] In ADCs, this linker can be used to attach a cytotoxic payload to an antibody, leveraging the antibody's specificity to target cancer cells.[1][3][6] In the context of PROTACs, this compound can connect a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand, leading to the targeted degradation of pathogenic proteins through the Ubiquitin-Proteasome System.[3][7][8]
Data Presentation
The following table summarizes typical reaction conditions for CuAAC reactions involving propargyl-PEG linkers. Please note that optimal conditions may vary depending on the specific azide substrate and the biomolecule being conjugated.
| Parameter | Condition | Notes |
| Solvent | Aqueous buffers (e.g., PBS pH 7.4), organic solvents (e.g., DMF, DMSO), or mixtures. | The choice of solvent depends on the solubility of the reactants. |
| Temperature | Room temperature (20-25°C) or elevated temperatures (e.g., 70°C). | Bioconjugation reactions are typically performed at room temperature to preserve protein integrity. |
| Reaction Time | 1 - 24 hours. | Reaction progress can be monitored by LC-MS or other analytical techniques. |
| Copper(I) Source | CuSO₄ with a reducing agent (e.g., sodium ascorbate) or a Cu(I) salt (e.g., CuBr). | In situ reduction of CuSO₄ is common for bioconjugation. |
| Copper(I) Concentration | 50 - 250 µM for bioconjugation; can be higher for small molecule synthesis. | |
| Ligand | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA). | Ligands stabilize the Cu(I) catalyst and protect biomolecules from oxidative damage. |
| Ligand to Copper Ratio | 2:1 to 5:1. | A higher ratio is often used in bioconjugation to minimize protein damage. |
| Reactant Concentrations | Typically in the low millimolar to micromolar range for bioconjugation. | |
| Yield | Generally high, often exceeding 90%.[9][10] | Yields are dependent on the purity of reactants and optimization of reaction conditions. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Bioconjugation with this compound
This protocol describes the conjugation of an azide-containing molecule (e.g., a fluorescent dye, a drug molecule) to a biomolecule (e.g., a protein, antibody) that has been pre-functionalized with this compound.
Materials:
-
This compound functionalized biomolecule in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (100 mM in water)
-
THPTA ligand stock solution (200 mM in water)
-
Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)
-
Desalting columns or other purification materials
-
DMSO or DMF for dissolving the azide-containing molecule if necessary
Methodology:
-
Preparation of Reactants:
-
Dissolve the azide-containing molecule in a minimal amount of DMSO or DMF, and then dilute with the reaction buffer to the desired final concentration.
-
Ensure the this compound functionalized biomolecule is at a suitable concentration (e.g., 1-10 mg/mL) in the reaction buffer.
-
-
Catalyst Premix:
-
In a separate microcentrifuge tube, prepare the Cu(I)-THPTA catalyst complex by mixing the CuSO₄ stock solution and the THPTA stock solution in a 1:2 molar ratio.[1]
-
Allow the mixture to stand at room temperature for 5 minutes.
-
-
Reaction Setup:
-
To the solution of the this compound functionalized biomolecule, add the azide-containing molecule. A molar excess of the azide is typically used.
-
Add the pre-mixed Cu(I)-THPTA catalyst to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times the concentration of copper.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.[11] For less stable biomolecules, the reaction can be performed at 4°C overnight.
-
Protect the reaction from light if using light-sensitive reagents.
-
-
Quenching and Purification:
-
Once the reaction is complete, as determined by an appropriate analytical method (e.g., LC-MS, SDS-PAGE), quench the reaction by adding EDTA to chelate the copper catalyst.
-
Purify the resulting bioconjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess reagents and byproducts.
-
Protocol 2: Synthesis of a PROTAC using this compound
This protocol outlines a general strategy for synthesizing a PROTAC molecule by coupling an azide-functionalized E3 ligase ligand with a target protein ligand that has been modified with this compound.
Materials:
-
Target protein ligand functionalized with this compound
-
Azide-functionalized E3 ligase ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
THPTA or TBTA
-
Appropriate organic solvent (e.g., DMF, DMSO, or a mixture with water)
-
Purification materials (e.g., silica (B1680970) gel for chromatography, HPLC)
Methodology:
-
Reactant Preparation:
-
Dissolve the target protein ligand functionalized with this compound and the azide-functionalized E3 ligase ligand in the chosen solvent.
-
-
Reaction Setup:
-
Add the copper(II) sulfate and the ligand to the reaction mixture.
-
Add sodium ascorbate to reduce the Cu(II) to the active Cu(I) species and initiate the reaction.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction (e.g., by adding a chelating agent like EDTA).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC molecule.
-
Visualizations
References
- 1. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Creative Biolabs [creative-biolabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Kinetics of bulk photo-initiated copper(i)-catalyzed azide–alkyne cycloaddition (CuAAC) polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Nucleophilic Substitution Reactions of Propargyl-PEG8-bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG8-bromide is a heterobifunctional linker of significant interest in bioconjugation, drug delivery, and materials science. Its structure incorporates a terminal propargyl group, which is amenable to copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), and a terminal bromide that can be displaced by a variety of nucleophiles. This dual reactivity allows for the sequential or orthogonal introduction of different molecular entities, making it a versatile tool for the construction of complex bioconjugates and functionalized polymers.[1][2][3][4] The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and biocompatibility of the resulting conjugates.[2] This document provides detailed protocols for nucleophilic substitution reactions at the bromide terminus of this compound, enabling its conversion into other useful functional groups.
Reaction Mechanism: SN2 Displacement of Bromide
The primary mechanism for the reaction of this compound with nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction. In this reaction, a nucleophile attacks the carbon atom bearing the bromide, and the bromide ion is displaced as a leaving group. The reaction proceeds in a single, concerted step.
Applications in Bioconjugation and Drug Development
The ability to modify the bromide group of this compound opens up numerous possibilities for the synthesis of advanced bioconjugates:
-
Synthesis of Heterobifunctional Linkers: By replacing the bromide with functionalities such as amines, thiols, or azides, novel heterobifunctional linkers can be created. These can then be used to conjugate different biomolecules, such as peptides, proteins, or oligonucleotides, to small molecule drugs or imaging agents.
-
PROTACs and ADC Linkers: The modified Propargyl-PEG derivatives can serve as components of linkers for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The PEG chain can improve the solubility and pharmacokinetic properties of these complex molecules.
-
Surface Modification: The functionalized Propargyl-PEG molecules can be used to modify the surfaces of nanoparticles, liposomes, or medical devices to enhance their biocompatibility and introduce targeting moieties.
Quantitative Data Summary
The following table summarizes representative reaction conditions and expected yields for the nucleophilic substitution of this compound with various nucleophiles. Please note that optimal conditions may vary depending on the specific nucleophile and the scale of the reaction.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Product Functional Group |
| Azide (B81097) | Sodium Azide (NaN₃) | DMF | 25 - 60 | 12 - 24 | > 90 | Azido-PEG8-propargyl |
| Primary Amine | e.g., Benzylamine | Acetonitrile (B52724) | 25 | 24 | 80 - 95 | Secondary Amine |
| Thiol | e.g., Cysteamine | Dichloromethane | 25 | 24 | ~75 | Thioether |
| Alcoholate | Sodium Ethoxide (NaOEt) | Ethanol | 25 | 12 - 18 | > 85 | Ether |
Experimental Protocols
General Considerations:
-
This compound is moisture-sensitive. Handle and store under an inert atmosphere (e.g., argon or nitrogen).
-
Use anhydrous solvents for all reactions.
-
Monitor the reaction progress by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Synthesis of Azido-PEG8-propargyl
This protocol describes the conversion of the terminal bromide to an azide group, a versatile functional group for bioconjugation.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated to 50-60°C to increase the rate.
-
After completion of the reaction (monitored by TLC or LC-MS), pour the reaction mixture into deionized water and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the Azido-PEG8-propargyl product.
Protocol 2: Synthesis of Amino-PEG8-propargyl
This protocol details the reaction with a primary amine to yield a secondary amine-functionalized PEG linker.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine) (2.0 eq)
-
Anhydrous acetonitrile
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Add the primary amine (2.0 eq) and a non-nucleophilic base such as TEA or DIPEA (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the amino-functionalized product.
Protocol 3: Synthesis of Thioether-PEG8-propargyl
This protocol describes the reaction with a thiol to form a stable thioether linkage.
Materials:
-
This compound
-
Thiol (e.g., cysteamine) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (1.5 eq)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add the thiol (1.2 eq) and triethylamine (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.[5]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the thioether product.[5]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Propargyl-PEG-bromide | AxisPharm [axispharm.com]
- 3. Propargyl-PEG4-bromide, 1308299-09-3 | BroadPharm [broadpharm.com]
- 4. Propargyl-PEG9-bromide, 2055042-83-4 | BroadPharm [broadpharm.com]
- 5. Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol) [mdpi.com]
Application Notes and Protocols for Bioconjugation of Peptides with Propargyl-PEG8-bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG8-bromide is a chemical modification reagent used to introduce a terminal alkyne group onto a peptide or protein. This process, known as propargylation, is a key step in preparing biomolecules for subsequent "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The polyethylene (B3416737) glycol (PEG) spacer of eight units enhances the solubility and bioavailability of the conjugated peptide. These application notes provide detailed protocols for the bioconjugation of peptides with this compound, along with methods for purification and characterization of the resulting conjugate.
Principle of the Reaction
The bioconjugation of peptides with this compound occurs via a nucleophilic substitution reaction. The bromide ion is an excellent leaving group, allowing for the alkylation of nucleophilic residues on the peptide, primarily the N-terminal alpha-amine and the thiol group of cysteine residues. The choice of reaction conditions, particularly pH, can influence the selectivity of the modification.
Experimental Protocols
Protocol 1: N-Terminal Propargylation of Peptides
This protocol describes the modification of the N-terminal α-amine of a peptide.
Materials:
-
Peptide with a free N-terminus
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.0-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Purification equipment (RP-HPLC)
-
Characterization instruments (MALDI-TOF MS)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the peptide has limited aqueous solubility, it can first be dissolved in a minimal amount of DMF or DMSO and then diluted with the Reaction Buffer.
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-50 mM.
-
Reaction Initiation: Add a 5- to 20-fold molar excess of the this compound stock solution to the peptide solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours. The reaction progress can be monitored by RP-HPLC or LC-MS.
-
Quenching: Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM.
-
Purification: Purify the PEGylated peptide from unreacted peptide and excess reagent using reversed-phase high-performance liquid chromatography (RP-HPLC).[][2]
-
Characterization: Confirm the identity and purity of the propargylated peptide by MALDI-TOF mass spectrometry.[3][4]
Protocol 2: Cysteine-Specific Propargylation of Peptides
This protocol is for the selective modification of a cysteine residue within a peptide.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Reaction Buffer: 50 mM ammonium (B1175870) bicarbonate, pH 8.0.[5]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous acetonitrile (B52724) (ACN) or a 1:1 mixture of ACN and water.[5]
-
Purification equipment (RP-HPLC)
-
Characterization instruments (MALDI-TOF MS)
Procedure:
-
Peptide Reduction (Optional): If the cysteine residue is in a disulfide bond, reduce the peptide by incubating with a 10-fold molar excess of TCEP for 1 hour at room temperature.
-
Peptide Dissolution: Dissolve the peptide (or the reduced peptide) in the Reaction Buffer to a final concentration of 1 mM.[5]
-
Reagent Addition: Add 1.5 equivalents of this compound dissolved in a minimal amount of ACN to the peptide solution.[5]
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature. Monitor the reaction by mass spectrometry.[5]
-
Purification: Purify the PEGylated peptide by RP-HPLC.[][2]
-
Characterization: Verify the successful conjugation and purity using MALDI-TOF MS.[3][4]
Data Presentation
Table 1: Typical Reaction Parameters for Peptide Propargylation
| Parameter | N-Terminal Modification | Cysteine Modification |
| Peptide Concentration | 1-5 mg/mL | 1 mM |
| Molar Ratio (Reagent:Peptide) | 5:1 to 20:1 | 1.5:1 |
| Reaction Buffer | 0.1 M Sodium Bicarbonate | 50 mM Ammonium Bicarbonate |
| pH | 8.0 - 8.5 | 8.0 |
| Solvent | Aqueous buffer (with optional DMF/DMSO) | Acetonitrile/Water (1:1) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 4 - 12 hours | 1 - 2 hours |
| Typical Yield | 60-85% | 70-90% |
Table 2: Characterization of Propargylated Peptide
| Analysis Method | Expected Outcome |
| RP-HPLC | Increased retention time of the PEGylated peptide compared to the unmodified peptide. A single major peak indicates high purity. |
| MALDI-TOF MS | A mass shift corresponding to the addition of the Propargyl-PEG8 moiety (approximately 413.4 g/mol ). The observed mass should match the calculated mass of the modified peptide. |
Visualizations
Caption: Experimental workflow for peptide propargylation.
References
Application Notes and Protocols for the Use of Propargyl-PEG8-bromide as a Non-cleavable ADC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that significantly influences the ADC's stability, efficacy, and safety profile. Non-cleavable linkers offer a distinct advantage by providing high stability in systemic circulation, thereby minimizing off-target toxicity.[1] The payload is typically released only after the ADC is internalized by the target cancer cell and the antibody component is degraded within the lysosome.[1]
Propargyl-PEG8-bromide is a non-cleavable linker that incorporates a polyethylene (B3416737) glycol (PEG) spacer. The propargyl group enables covalent attachment to an azide-modified payload via a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. The bromide serves as a reactive group for conjugation to the antibody. The PEG8 spacer enhances the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and prolong its circulation half-life.[2][3][4]
These application notes provide an overview of the use of this compound as a non-cleavable ADC linker, including detailed protocols for conjugation, characterization, and evaluation of the resulting ADC.
Mechanism of Action of ADCs with Non-Cleavable Linkers
The general mechanism of action for an ADC utilizing a non-cleavable linker such as this compound is a multi-step process that relies on the targeted delivery of the cytotoxic payload to cancer cells.
Caption: General workflow of ADC internalization and payload release.
Upon administration, the ADC circulates in the bloodstream. The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome. The endosome then fuses with a lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the antibody is degraded by proteases. This degradation releases the cytotoxic payload, which is still attached to the linker and an amino acid residue from the antibody.[1] This payload-linker-amino acid complex can then exert its cytotoxic effect, for instance, by binding to tubulin and disrupting microtubule dynamics, ultimately leading to cell cycle arrest and apoptosis.[5][6][7][8]
Data Presentation
The following tables summarize representative quantitative data for ADCs developed with non-cleavable PEGylated linkers. This data is intended to be illustrative of the expected performance and should be determined empirically for each specific ADC construct.
Table 1: Representative Characterization of a HER2-Targeted ADC with a Non-Cleavable PEG8 Linker
| Parameter | Result | Method |
| Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC-HPLC) |
| Purity (Monomer Content) | >95% | Size Exclusion Chromatography (SEC-HPLC) |
| In Vitro Plasma Stability | >90% intact ADC after 7 days | ELISA |
| Binding Affinity (KD) | ~1 nM | Surface Plasmon Resonance (SPR) |
Table 2: Representative In Vitro Cytotoxicity of a HER2-Targeted ADC with a Non-Cleavable PEG8 Linker and an Auristatin Payload
| Cell Line | HER2 Expression | IC50 (nM) |
| SK-BR-3 | High | 0.5 |
| BT-474 | High | 1.2 |
| MCF-7 | Low | >1000 |
Table 3: Representative In Vivo Efficacy in a Mouse Xenograft Model (HER2-Positive Tumor)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Unconjugated Antibody | 10 | 30 |
| ADC | 3 | 85 |
| ADC | 10 | >95 (Tumor Regression) |
Table 4: Representative Pharmacokinetic Parameters in Mice
| Analyte | Half-life (t1/2) in hours | Clearance (CL) in mL/hr/kg |
| Total Antibody | ~300 | ~0.2 |
| Intact ADC | ~250 | ~0.25 |
Experimental Protocols
I. ADC Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-modified payload to an antibody functionalized with this compound.
Caption: Workflow for ADC synthesis via click chemistry.
Materials:
-
Antibody containing a reactive group (e.g., thiol)
-
This compound
-
Azide-functionalized cytotoxic payload
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Organic solvent for payload (e.g., DMSO)
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Antibody-Linker Conjugation: a. Dissolve the antibody in conjugation buffer. b. Add a molar excess of this compound to the antibody solution. The optimal molar ratio should be determined empirically. c. Incubate the reaction at room temperature for 1-2 hours. d. Purify the antibody-linker conjugate using size exclusion chromatography to remove excess linker.
-
CuAAC Reaction (Click Chemistry): a. Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate in water. b. Prepare a stock solution of the azide-payload in DMSO. c. In a reaction vessel, combine the purified antibody-linker conjugate with a molar excess of the azide-payload. d. Prepare the copper catalyst by mixing CuSO₄ and THPTA in a 1:2 molar ratio. e. Add the copper catalyst to the antibody-linker and payload mixture. f. Initiate the reaction by adding a fresh solution of sodium ascorbate. g. Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purification: a. Purify the final ADC product using size exclusion chromatography to remove unreacted payload, catalyst, and other reagents. b. Concentrate the purified ADC and exchange the buffer to a suitable formulation buffer.
II. Characterization of the ADC
A. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on their hydrophobicity. The addition of each drug-linker moiety increases the overall hydrophobicity of the antibody.[9][10]
Materials:
-
HIC-HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
ADC sample
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by taking the weighted average of the peak areas.
B. Determination of Purity by SEC-HPLC
Size Exclusion Chromatography (SEC) separates molecules based on their size. This method is used to determine the percentage of monomeric ADC and to detect the presence of aggregates.
Materials:
-
HPLC system with a UV detector
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: Isocratic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
-
ADC sample
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample.
-
Elute with the isocratic mobile phase.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates.
-
Calculate the percentage of monomer to assess purity.
III. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11][12][13]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody (control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well plate at a predetermined optimal density. b. Incubate overnight to allow for cell attachment.
-
ADC Treatment: a. Prepare serial dilutions of the ADC and unconjugated antibody in complete medium. b. Remove the medium from the wells and add the ADC or control solutions. c. Incubate for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C. b. Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals. c. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to untreated control cells. b. Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
IV. In Vivo Efficacy in a Mouse Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a subcutaneous tumor xenograft model.[14][15]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Antigen-positive human cancer cell line
-
Matrigel (optional)
-
ADC, unconjugated antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: a. Subcutaneously inject a suspension of cancer cells (with or without Matrigel) into the flank of the mice. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: a. Randomize the mice into treatment groups. b. Administer the ADC, unconjugated antibody, or vehicle control intravenously at the desired dose and schedule.
-
Monitoring: a. Measure tumor volume with calipers 2-3 times per week. b. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: a. Continue the study until the tumors in the control group reach a predetermined endpoint size or until a specified time point. b. Euthanize the mice and excise the tumors for further analysis if desired.
-
Data Analysis: a. Plot the mean tumor volume over time for each treatment group. b. Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Signaling Pathway of an ADC with an Auristatin Payload
ADCs with auristatin payloads, such as monomethyl auristatin E (MMAE), induce cell death primarily by disrupting microtubule dynamics, which leads to G2/M phase cell cycle arrest and subsequent apoptosis.[5][6][7][8]
Caption: Signaling pathway of an auristatin payload.
Conclusion
This compound is a valuable tool for the construction of non-cleavable ADCs. Its properties allow for the creation of stable and hydrophilic conjugates with the potential for an improved therapeutic window. The protocols provided here offer a framework for the synthesis, characterization, and evaluation of ADCs using this linker technology. It is crucial to empirically optimize the conditions and thoroughly characterize each new ADC to ensure its desired properties and performance.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 9. ymc.eu [ymc.eu]
- 10. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of ADCs in mouse xenograft [bio-protocol.org]
- 15. Human tumor xenografts in mouse as a model for evaluating therapeutic efficacy of monoclonal antibodies or antibody-drug conjugate targeting receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Propargyl-PEG8-bromide in Targeted Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Propargyl-PEG8-bromide as a heterobifunctional linker in the development of targeted drug delivery systems. This compound is a valuable tool in bioconjugation, featuring a terminal propargyl group for "click" chemistry and a bromide group for nucleophilic substitution, connected by an 8-unit polyethylene (B3416737) glycol (PEG) spacer. This configuration allows for the precise and efficient linkage of targeting moieties and therapeutic payloads to nanoparticles or biologics.
Introduction to this compound in Targeted Drug Delivery
This compound serves as a versatile crosslinking agent in the construction of sophisticated drug delivery vehicles such as antibody-drug conjugates (ADCs) and functionalized nanoparticles. The key features of this linker are:
-
Propargyl Group: The terminal alkyne group enables highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, commonly known as "click chemistry." This allows for the covalent attachment of azide-modified molecules, such as targeting ligands or drugs.
-
Bromide Group: The bromide is a good leaving group, facilitating nucleophilic substitution reactions with thiols, amines, and other nucleophiles. This end of the linker can be used to attach the drug delivery system to a carrier or another functional molecule.
-
PEG8 Spacer: The eight-unit polyethylene glycol chain enhances the hydrophilicity of the resulting conjugate. This increased water solubility can improve the pharmacokinetic properties of the drug delivery system, prolonging circulation time and reducing non-specific uptake by the reticuloendothelial system.
These properties make this compound an ideal candidate for creating stable, targeted drug delivery systems with improved therapeutic indices.
Data Presentation: Physicochemical and In Vivo Characterization
While specific data for drug delivery systems utilizing this compound is not extensively available in the public domain, the following tables present representative quantitative data from studies on similar PEGylated and targeted nanoparticle systems. This data is intended to provide a general understanding of the expected characteristics and performance.
Table 1: Representative Physicochemical Characterization of Targeted Nanoparticles
| Parameter | Untargeted Nanoparticles | Targeted Nanoparticles (with PEG linker) |
| Hydrodynamic Diameter (nm) | 120 ± 5.2 | 145 ± 6.8 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.18 ± 0.03 |
| Zeta Potential (mV) | -25.3 ± 1.5 | -15.8 ± 2.1 |
| Drug Loading Content (%) | 8.2 ± 0.7 | 7.9 ± 0.6 |
| Encapsulation Efficiency (%) | 91.5 ± 3.4 | 88.2 ± 4.1 |
Data is illustrative and compiled from various sources on PEGylated nanoparticles for targeted drug delivery.
Table 2: Representative In Vivo Efficacy of Targeted Nanoparticles in a Xenograft Mouse Model
| Treatment Group | Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition |
| Saline Control | 1500 ± 150 | - |
| Free Drug | 850 ± 120 | 43% |
| Untargeted Nanoparticles | 600 ± 95 | 60% |
| Targeted Nanoparticles | 250 ± 70 | 83% |
Data is illustrative and based on typical outcomes observed in preclinical studies of targeted nanoparticle drug delivery systems.
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments involved in the synthesis and evaluation of targeted drug delivery systems using this compound.
Protocol 1: Conjugation of a Targeting Ligand to this compound via Click Chemistry
This protocol describes the conjugation of an azide-modified targeting ligand (e.g., a peptide or small molecule) to the propargyl group of the linker.
Materials:
-
This compound
-
Azide-modified targeting ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in DMF to a final concentration of 10 mM.
-
Dissolve the azide-modified targeting ligand in DMF or water to a final concentration of 10 mM.
-
Prepare a fresh 100 mM solution of sodium ascorbate in water.
-
Prepare a 50 mM solution of CuSO₄ in water.
-
Prepare a 50 mM solution of THPTA in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine 1 equivalent of the azide-modified targeting ligand with 1.2 equivalents of this compound.
-
Add 1 equivalent of CuSO₄ and 1 equivalent of THPTA to the reaction mixture.
-
Initiate the reaction by adding 5 equivalents of sodium ascorbate.
-
Vortex the mixture gently and allow it to react at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the resulting ligand-PEG-bromide conjugate by size exclusion chromatography to remove unreacted starting materials and copper catalyst.
-
Monitor the elution profile by UV-Vis spectrophotometry at a wavelength appropriate for the targeting ligand.
-
Pool the fractions containing the purified conjugate and confirm the product by mass spectrometry.
-
Protocol 2: Functionalization of Nanoparticles with the Ligand-PEG-Bromide Conjugate
This protocol outlines the attachment of the purified ligand-PEG-bromide conjugate to the surface of pre-formed nanoparticles (e.g., liposomes, polymeric nanoparticles) that have surface-accessible nucleophilic groups (e.g., thiols on a lipid headgroup).
Materials:
-
Purified ligand-PEG-bromide conjugate
-
Thiol-functionalized nanoparticles
-
Reaction buffer (e.g., PBS with 10 mM EDTA, pH 7.5)
-
Dialysis membrane (e.g., 10 kDa MWCO)
Procedure:
-
Nanoparticle Preparation:
-
Prepare nanoparticles with surface-exposed thiol groups according to your established protocol.
-
-
Conjugation Reaction:
-
Disperse the thiol-functionalized nanoparticles in the reaction buffer.
-
Add a 10-fold molar excess of the ligand-PEG-bromide conjugate to the nanoparticle suspension.
-
Allow the reaction to proceed overnight at room temperature with gentle stirring.
-
-
Purification:
-
Remove unreacted ligand-PEG-bromide by dialysis against PBS for 48 hours, with buffer changes every 12 hours.
-
Alternatively, use tangential flow filtration for larger scale purifications.
-
Protocol 3: Characterization of Targeted Nanoparticles
This protocol describes the key characterization techniques to assess the physicochemical properties of the synthesized targeted nanoparticles.
Materials:
-
Purified targeted nanoparticles
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
Transmission Electron Microscope (TEM)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Size and Polydispersity:
-
Dilute the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using DLS.
-
-
Surface Charge:
-
Measure the zeta potential of the nanoparticle suspension to assess surface charge and stability.
-
-
Morphology:
-
Visualize the nanoparticle morphology, size, and dispersity using TEM.
-
-
Drug Loading and Encapsulation Efficiency:
-
To determine drug loading, disrupt a known amount of nanoparticles and quantify the drug content using HPLC.
-
Calculate the Drug Loading Content (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100.
-
Calculate the Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a targeted drug delivery system using this compound.
Application Notes and Protocols for Click Chemistry Reactions with Propargyl-PEG8-bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Propargyl-PEG8-bromide in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. These protocols are designed for researchers in academia and industry who are engaged in bioconjugation, drug delivery, and the development of targeted therapeutics.
Introduction
This compound is a versatile heterobifunctional linker that enables the conjugation of various molecules through "click chemistry."[1][2][3] The propargyl group serves as a handle for the highly efficient and specific CuAAC reaction with azide-functionalized molecules, forming a stable triazole linkage.[2][4] The terminal bromide offers a reactive site for nucleophilic substitution, allowing for the attachment of other functionalities. The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugates.[1][5] This reagent is particularly valuable in the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems.[6][7]
Data Presentation
The efficiency of the CuAAC reaction is influenced by several factors, including the choice of catalyst, ligand, solvent, temperature, and reactant concentrations. The following tables summarize quantitative data on the optimization of CuAAC reactions for PEGylated compounds, providing a reference for achieving high reaction yields.
Table 1: Optimization of CuAAC Reaction Conditions for a PEG Conjugate
This table presents data from a study optimizing the CuAAC reaction of a methoxy-PEG-alkyne with an azide-functionalized coumarin (B35378) in supercritical CO2. While the solvent system is non-traditional, the data provides valuable insights into the effects of key reaction parameters on yield.[8]
| Run | Pressure (bar) | Catalyst/Alkyne Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%)[8] |
| 1 | 80 | 0.1 | 35 | 24 | 14.30 |
| 2 | 130 | 0.1 | 35 | 24 | 25.60 |
| 3 | 80 | 0.5 | 35 | 24 | 32.55 |
| 4 | 130 | 0.5 | 35 | 24 | 82.32 |
| 5 | 80 | 0.1 | 60 | 24 | 10.15 |
| 6 | 130 | 0.1 | 60 | 24 | 18.90 |
| 7 | 80 | 0.5 | 60 | 24 | 22.45 |
| 8 | 130 | 0.5 | 60 | 24 | 45.75 |
| Optimal | 130 | 0.5 | 35 | 48 | 87.14 |
Table 2: Representative Yields for Protein PEGylation via CuAAC
This table provides representative yields for the bioconjugation of proteins with PEG-alkynes under optimized aqueous conditions. While specific data for this compound is not always available in a comparative format, these values serve as a general guideline for expected efficiencies. Yields for CuAAC reactions are generally high, often exceeding 70-95% with proper optimization.[9]
| Protein Substrate | Azide-Partner | Catalyst System (CuSO4/Reducer/Ligand) | Reaction Time (h) | Representative Yield (%) |
| Bovine Serum Albumin (BSA) | Azido-functionalized dye | CuSO4 / Sodium Ascorbate (B8700270) / THPTA | 2 | >90 |
| Interferon β-1b (mutant) | Propargyl-activated PEGs | CuSO4 / DTT / TBTA | 4 | High Conversion |
| Green Fluorescent Protein (GFP) | Azido-sugar | CuSO4 / Sodium Ascorbate / TBTA | 1 | >80 |
| Antibody (Herceptin) | Azide-modified drug | CuSO4 / Sodium Ascorbate / THPTA | 4 | 75-95 |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Bioconjugation
This protocol describes a general method for the conjugation of an azide-containing biomolecule (e.g., protein, peptide) with this compound.
Materials:
-
Azide-functionalized biomolecule
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
-
Degassed, amine-free buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Solvent for dissolving reagents (e.g., DMSO, DMF)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-functionalized biomolecule in the chosen reaction buffer.
-
Prepare a stock solution of this compound in DMSO or DMF.
-
Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in water), sodium ascorbate (e.g., 500 mM in water), and THPTA (e.g., 250 mM in water).
-
-
Reaction Setup:
-
In a reaction vessel, add the azide-functionalized biomolecule to the reaction buffer.
-
Add the this compound stock solution to the reaction mixture. A molar excess (e.g., 5-20 equivalents) of the PEG reagent is typically used.
-
Add the THPTA ligand to the reaction mixture. A 5-fold molar excess of ligand to copper is recommended to stabilize the Cu(I) catalyst and protect the biomolecule.[9]
-
Add the CuSO4 solution. The final copper concentration is typically in the range of 50-250 µM.[9]
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, HPLC, mass spectrometry).
-
-
Purification:
-
Upon completion, purify the conjugate to remove excess reagents and byproducts. Size-exclusion chromatography or dialysis are commonly used methods.
-
Protocol 2: Synthesis of a Propargyl-PEG-EGF Conjugate for EGFR Signaling Studies
This protocol outlines the synthesis of a Propargyl-PEG-Epidermal Growth Factor (EGF) conjugate, which can be used to stimulate the EGFR signaling pathway for visualization and analysis.
Part A: Azide-Modification of EGF
-
React recombinant human EGF with an amine-reactive azide-functionalized N-hydroxysuccinimide (NHS) ester (e.g., Azido-PEG4-NHS Ester) in a suitable buffer (e.g., PBS, pH 7.4) for 1-2 hours at room temperature.
-
Purify the azide-modified EGF (Azide-EGF) using size-exclusion chromatography to remove unreacted labeling reagent.
Part B: Click Reaction with this compound
-
Follow the general CuAAC bioconjugation protocol described in Protocol 1, using Azide-EGF as the azide-containing biomolecule and this compound as the alkyne component.
-
Purify the resulting Propargyl-PEG-EGF conjugate using size-exclusion chromatography.
Part C: Stimulation of EGFR Signaling in Cultured Cells
-
Culture a suitable cell line known to express EGFR (e.g., A431, HeLa) to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours to reduce basal EGFR activity.
-
Treat the cells with the purified Propargyl-PEG-EGF conjugate at a desired concentration (e.g., 10-100 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lyse the cells and analyze the activation of downstream signaling pathways (e.g., phosphorylation of EGFR, MEK, ERK) by Western blotting or other immunoassays.
Mandatory Visualizations
Experimental Workflow for Bioconjugation
Caption: General workflow for CuAAC bioconjugation.
EGFR Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, 2055046-25-6 | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 5. This compound - Creative Biolabs [creative-biolabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Recombinant Expression of a Ready‐to‐Use EGF Variant Equipped With a Single Conjugation Site for Click‐Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visualization and quantitation of epidermal growth factor receptor homodimerization and activation with a proximity ligation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving Propargyl-PEG8-bromide Reaction Efficiency in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting and optimizing reactions involving Propargyl-PEG8-bromide in aqueous media. Find answers to frequently asked questions and detailed experimental protocols to enhance the efficiency of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on biomolecules for this compound in aqueous media?
A1: this compound is a bifunctional linker featuring a terminal alkyne group and a bromide. The bromide is a good leaving group for nucleophilic substitution reactions. In a biological context, the primary nucleophiles are the thiol groups of cysteine residues and the amine groups of lysine (B10760008) residues or the N-terminus of proteins. Due to their higher nucleophilicity and lower basicity compared to amines, thiols are generally more reactive towards alkyl bromides, allowing for more specific conjugation.
Q2: My reaction yield is low. What are the potential causes?
A2: Low reaction yield can stem from several factors:
-
Suboptimal pH: The pH of the reaction buffer is critical. For thiol alkylation, a pH between 7.5 and 8.5 is generally recommended to ensure the thiol group is in its more nucleophilic thiolate form without promoting significant hydrolysis of the this compound. For amine alkylation, a pH between 8.0 and 9.0 is typically used to have a sufficient concentration of the deprotonated, nucleophilic amine.
-
Hydrolysis of this compound: As an alkyl bromide, this compound can undergo hydrolysis to form the corresponding alcohol, especially at higher pH values (pH > 9) and elevated temperatures. This side reaction consumes the reagent and reduces conjugation efficiency.
-
Incorrect Stoichiometry: An insufficient molar excess of this compound can lead to incomplete labeling of the target biomolecule. Conversely, a very large excess can sometimes lead to non-specific modifications or difficulties in purification.
-
Low Reactivity of the Target Site: The accessibility of the target amine or thiol group on the protein can influence reaction efficiency. Steric hindrance around the reactive site can significantly slow down the conjugation reaction.
-
Reagent Quality: Ensure the this compound has been stored properly (typically at -20°C) and has not degraded.
Q3: I am observing multiple products in my reaction with a primary amine. What is happening and how can I minimize this?
A3: A common side reaction when targeting primary amines with alkylating agents like this compound is over-alkylation, leading to the formation of secondary and tertiary amines. This occurs because the product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, leading to further reaction. To minimize over-alkylation:
-
Control Stoichiometry: Use a lower molar excess of this compound.
-
Optimize Reaction Time: Shorter reaction times can favor mono-alkylation. Monitor the reaction progress to determine the optimal endpoint.
-
Consider Site-Specific Mutagenesis: If possible, introducing a cysteine residue at a specific site on the protein and targeting its thiol group will provide much higher selectivity.
Q4: What is the recommended buffer for this reaction?
A4: Phosphate-buffered saline (PBS) or borate (B1201080) buffers are commonly used. It is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target molecule for reaction with the this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal pH | Optimize the reaction pH. For thiol modification, screen a pH range of 7.5-8.5. For amine modification, screen a pH range of 8.0-9.0. |
| Hydrolysis of this compound | Perform the reaction at a lower temperature (e.g., 4°C for overnight reactions) and avoid pH values above 9.0. Prepare the reagent solution immediately before use. | |
| Insufficient molar excess of reagent | Increase the molar ratio of this compound to the target biomolecule. A typical starting point is a 10- to 20-fold molar excess. | |
| Steric hindrance at the target site | If possible, engineer the protein to move the target residue to a more accessible location. Alternatively, consider using a longer PEG linker to overcome steric hindrance. | |
| Multiple Products/Over-alkylation (with amines) | Product amine is more reactive than the starting amine. | Use a lower molar excess of this compound (e.g., 1-5 fold excess). Monitor the reaction over time and stop it before significant di-alkylation occurs. |
| No Reaction or Very Slow Reaction | Inactive reagent | Ensure this compound has been stored correctly and is not expired. Test the reagent with a small molecule containing a thiol or amine to verify its reactivity. |
| Low temperature | While lower temperatures reduce hydrolysis, they also slow down the desired reaction. If the reaction is too slow at 4°C, try performing it at room temperature for a shorter duration. | |
| Precipitation During Reaction | Protein instability or aggregation | Optimize buffer conditions (e.g., add stabilizing excipients like glycerol (B35011) or arginine). Ensure the concentration of the organic solvent used to dissolve the this compound is low in the final reaction mixture. |
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can influence the efficiency of this compound conjugation. The data is compiled from general principles of alkyl bromide reactivity in aqueous media, as specific data for this compound is limited.
Table 1: Effect of pH on Nucleophilic Substitution
| Nucleophile | pH Range | Rationale | Expected Outcome |
| Thiol (Cysteine) | 7.5 - 8.5 | The pKa of the cysteine thiol group is ~8.3. At this pH, a significant portion is in the more nucleophilic thiolate form (S⁻). | Optimal reactivity. At lower pH, the thiol is protonated and less reactive. At higher pH, hydrolysis of the bromide increases. |
| Amine (Lysine) | 8.0 - 9.0 | The pKa of the lysine amine group is ~10.5. A higher pH is needed to have a sufficient concentration of the unprotonated, nucleophilic form. | Moderate reactivity. A compromise between amine nucleophilicity and reagent hydrolysis. |
Table 2: Effect of Temperature on Reaction Rate
| Temperature | Effect on Conjugation Rate | Effect on Hydrolysis Rate | Recommendation |
| 4°C | Slower | Significantly reduced | Recommended for overnight reactions to minimize hydrolysis and side reactions. |
| Room Temperature (~22°C) | Faster | Moderately increased | Suitable for shorter reaction times (1-4 hours). Reaction progress should be monitored. |
| > 30°C | Significantly faster | Substantially increased | Generally not recommended due to the high risk of reagent hydrolysis and potential for protein denaturation. |
Table 3: Effect of Stoichiometry (Reagent:Biomolecule Molar Ratio)
| Molar Ratio | Expected Outcome for Thiol Modification | Expected Outcome for Amine Modification |
| 1:1 to 5:1 | May result in incomplete labeling, especially if the reaction is slow. | Can be used to favor mono-alkylation and reduce over-alkylation. |
| 10:1 to 20:1 | Generally sufficient for complete labeling of accessible thiols. | Likely to result in a mixture of mono- and di-alkylated products. |
| > 20:1 | May not significantly increase labeling of the target site but can increase non-specific modifications. | High probability of significant over-alkylation. |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Specific Protein Conjugation
This protocol outlines a general method for conjugating this compound to a cysteine residue on a protein.
Materials:
-
Protein containing a free cysteine residue in a suitable buffer (e.g., 1x PBS, pH 7.5)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 8.0
-
Quenching Solution: 1 M N-acetyl-cysteine or 1 M 2-mercaptoethanol
-
Desalting column for purification
Procedure:
-
Protein Preparation: If the protein has disulfide bonds that need to be reduced to generate a free thiol, treat the protein with a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature. Remove the reducing agent using a desalting column, exchanging the protein into the Reaction Buffer.
-
Reagent Preparation: Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally be below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-20 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or via dialysis against a suitable storage buffer.
-
Characterization: Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to confirm the conjugation and determine the degree of labeling.
Protocol 2: General Procedure for Amine-Specific Protein Conjugation
This protocol provides a general method for conjugating this compound to amine groups (lysine residues or N-terminus) on a protein.
Materials:
-
Protein in a suitable buffer (e.g., 100 mM sodium borate, pH 8.5)
-
This compound
-
Anhydrous DMF or DMSO
-
Reaction Buffer: 100 mM sodium borate, 150 mM NaCl, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column for purification
Procedure:
-
Protein Preparation: Exchange the protein into the Reaction Buffer using a desalting column.
-
Reagent Preparation: Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the this compound stock solution to the protein solution. Keep the final concentration of the organic solvent below 10% (v/v).
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.
-
Purification: Purify the conjugate using a desalting column or dialysis.
-
Characterization: Characterize the conjugate using SDS-PAGE and mass spectrometry to assess the extent of modification.
Visualizations
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low reaction yield.
Common side reactions with Propargyl-PEG8-bromide and how to avoid them
Welcome to the technical support center for Propargyl-PEG8-bromide. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and avoiding potential side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive groups of this compound and their intended functions?
A1: this compound has two primary reactive functional groups:
-
Propargyl group (terminal alkyne): This group is primarily used for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form a stable triazole linkage with an azide-functionalized molecule.[1][2][3][4]
-
Bromide group: The bromide is an excellent leaving group, designed for nucleophilic substitution reactions to conjugate the PEG linker to nucleophiles such as amines (e.g., lysine (B10760008) residues in proteins) and thiols (e.g., cysteine residues).[5][6]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and integrity of the reagent, it is recommended to store this compound at -20°C.[1]
Q3: Is this compound soluble in aqueous buffers?
A3: Yes, the polyethylene (B3416737) glycol (PEG) spacer in this compound is designed to increase the water solubility of the molecule, making it suitable for use in aqueous media commonly used in biological applications.[1][6]
Q4: What are the main applications of this compound?
A4: this compound is a versatile linker used in bioconjugation and drug delivery. Common applications include linking molecules to proteins, peptides, or other biomolecules to create antibody-drug conjugates (ADCs) or for PROTAC synthesis.[7][8] The propargyl group allows for subsequent modification via click chemistry.[9]
Troubleshooting Guide: Common Side Reactions and Solutions
This section details potential side reactions that may occur when using this compound and provides strategies to mitigate them.
Issue 1: Low Conjugation Efficiency or No Reaction
-
Possible Cause 1: Hydrolysis of this compound. The bromide group can be susceptible to hydrolysis, especially in aqueous buffers over extended periods, leading to the formation of an unreactive hydroxyl group (Propargyl-PEG8-alcohol).[10]
-
Solution: Prepare fresh solutions of the reagent immediately before use. Avoid prolonged storage of the reagent in aqueous solutions.
-
-
Possible Cause 2: Inactive Nucleophile. The target nucleophile (e.g., amine or thiol) on your biomolecule may be inaccessible or protonated at the reaction pH.
-
Solution: Optimize the reaction pH. For reactions with amines, a pH of 7.5-8.5 is typically recommended to ensure the amine is deprotonated and sufficiently nucleophilic. For thiols, a pH of 7.0-7.5 is generally optimal.
-
-
Possible Cause 3: Steric Hindrance. The conjugation site on your target molecule may be sterically hindered, preventing the bulky this compound from accessing it.
-
Solution: Consider using a longer PEG linker to extend the reactive group away from the core of your molecule.
-
Issue 2: Product Heterogeneity and Multiple PEGylation Sites
-
Possible Cause: Multiple Reactive Sites. Your target molecule, particularly proteins, may have multiple nucleophilic sites (e.g., several lysine or cysteine residues) that can react with the bromide group.[11]
-
Solution: Stoichiometry Control. Carefully control the molar ratio of this compound to your target molecule. Start with a 1:1 molar ratio and gradually increase the excess of the PEG reagent to optimize for mono-PEGylation.
-
Solution: Site-Directed Mutagenesis. For proteins, if a specific conjugation site is desired, consider using site-directed mutagenesis to introduce a uniquely reactive residue (like a cysteine) at a specific location and cap other reactive sites.
-
Solution: Protecting Groups. In complex small molecule synthesis, use appropriate protecting groups to block other reactive functional groups and ensure site-specific conjugation.[12][13][14]
-
Issue 3: Unwanted Side Reactions of the Propargyl Group
-
Possible Cause 1: Homodimerization of the Alkyne. In the presence of a copper(I) catalyst, particularly at elevated temperatures, terminal alkynes can undergo oxidative homocoupling (Glaser coupling) to form a diyne byproduct.[15]
-
Solution: Optimize Click Chemistry Conditions. Perform the CuAAC reaction at room temperature. Ensure the use of a reducing agent (e.g., sodium ascorbate) to maintain copper in the Cu(I) oxidation state and minimize oxidative coupling. Using a copper-chelating ligand like THPTA can also improve reaction efficiency and reduce side reactions.[3]
-
-
Possible Cause 2: Instability and Decomposition. The propargyl group itself can be unstable under certain conditions, such as high heat or mechanical shock, though this is a greater concern for the parent compound, propargyl bromide.[10][16]
-
Solution: Mild Reaction Conditions. Avoid high temperatures and harsh reaction conditions.
-
Data Presentation: Comparison of Alkyne-Azide Click Chemistry Reactions
For subsequent reactions involving the propargyl group, the choice between Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is critical. SPAAC is a copper-free alternative.[3]
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference(s) |
| Catalyst | Copper(I) | None | [3] |
| Biocompatibility | Limited due to copper cytotoxicity; can be mitigated with ligands. | High, suitable for in vivo applications. | [3] |
| Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹) | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne (B158145) used. | [3] |
| Alkyne Reactant | Terminal alkynes (like this compound) | Strained cyclooctynes (e.g., DBCO, BCN) | [3] |
| Side Reactions | Potential for oxidative homocoupling of alkynes. | Minimal side reactions. | [3] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation to an Amine-Containing Molecule
-
Dissolve the Target Molecule: Dissolve your amine-containing molecule (e.g., protein) in a suitable buffer (e.g., PBS) at a pH of 7.5-8.5.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in a small amount of a water-miscible organic solvent (e.g., DMSO) and then dilute with the reaction buffer.
-
Initiate the Reaction: Add the desired molar excess of the this compound solution to the solution of your target molecule.
-
Incubate: Allow the reaction to proceed at room temperature or 4°C with gentle stirring for 2-12 hours. The optimal time should be determined empirically.
-
Purification: Remove the excess, unreacted this compound and any byproducts using a suitable purification method such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for the subsequent reaction of the propargyl-functionalized molecule with an azide-containing partner.
-
Prepare Stock Solutions:
-
Propargyl-functionalized molecule in a suitable buffer (e.g., PBS).
-
Azide-containing molecule in a compatible solvent.
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water).
-
Sodium ascorbate (B8700270) solution (e.g., 1 M in water, freshly prepared).
-
(Optional) Copper-chelating ligand (e.g., THPTA) solution.
-
-
Reaction Setup: In a reaction vessel, combine the propargyl-functionalized molecule and the azide-containing molecule.
-
Add Catalyst Components:
-
If using a ligand, pre-mix the CuSO₄ and ligand solution.
-
Add the CuSO₄ (or CuSO₄/ligand complex) to the reaction mixture to a final concentration of 1-2 mM.
-
Add the sodium ascorbate to the reaction mixture to a final concentration of 5-10 mM to reduce Cu(II) to Cu(I).
-
-
Incubate: Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring.
-
Purification: Purify the final conjugate using an appropriate method (e.g., chromatography, dialysis) to remove the copper catalyst, excess reagents, and byproducts.
Visualizations
Caption: A troubleshooting workflow for common issues with this compound.
Caption: Reaction pathways for this compound conjugation.
References
- 1. This compound, 2055046-25-6 | BroadPharm [broadpharm.com]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. This compound, CAS 2055046-25-6 | AxisPharm [axispharm.com]
- 6. This compound - Creative Biolabs [creative-biolabs.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Propargyl-PEG-bromide | AxisPharm [axispharm.com]
- 10. Propargyl bromide | C3H3Br | CID 7842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. learninglink.oup.com [learninglink.oup.com]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. Protective Groups [organic-chemistry.org]
- 15. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Propargyl bromide - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Catalyst Concentration for CuAAC Reactions with Propargyl-PEG8-bromide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Propargyl-PEG8-bromide.
Troubleshooting Guide
This section addresses specific issues that may arise during your click chemistry experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Copper Catalyst: The active catalyst for the reaction is Copper(I), which can be easily oxidized to the inactive Copper(II) state by dissolved oxygen.[1] | • Use a Reducing Agent: Ensure a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), is used to maintain copper in the +1 oxidation state.[1][2] • Deoxygenate Solvents: Degas all solvents and buffers by bubbling with an inert gas (e.g., argon or nitrogen) prior to use.[3] • Work Under Inert Atmosphere: If possible, conduct the reaction under an inert atmosphere.[3] |
| Inappropriate Ligand or Ligand-to-Copper Ratio: The ligand stabilizes the Cu(I) catalyst and accelerates the reaction. An incorrect choice or ratio can lead to poor results.[1] | • Choose a Water-Soluble Ligand: For reactions in aqueous media, which are common for PEGylated compounds, use a water-soluble ligand like THPTA or BTTAA.[1][4] • Optimize Ligand Ratio: The optimal ligand-to-copper ratio is typically between 1:1 and 5:1. A 5-fold excess of ligand is often recommended for bioconjugation to protect sensitive molecules.[1][5] • Pre-mix Copper and Ligand: It is advisable to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[1][6] | |
| Substrate-Specific Issues: The PEG8 chain of this compound might cause steric hindrance. Additionally, other functional groups on your azide (B81097) substrate could interfere with the catalyst.[1] | • Increase Reaction Time or Temperature: For sterically hindered substrates, extending the reaction time or moderately increasing the temperature may be necessary.[1] • Increase Catalyst Concentration: Carefully increasing the concentration of the copper-ligand complex might overcome inhibition caused by other coordinating groups on your substrate.[2] | |
| Impure Reagents or Solvents: The purity of the azide, this compound, and solvents can significantly affect the reaction outcome.[1] | • Use High-Purity Materials: Ensure the use of high-purity reagents and solvents. If impurities are suspected, purification of starting materials is recommended.[1] | |
| Reaction Starts but Does Not Go to Completion | Depletion of Reducing Agent: Dissolved oxygen can consume the reducing agent over time, leading to the oxidation of the Cu(I) catalyst.[5] | • Cap the Reaction Vessel: Minimize exposure to air by capping the reaction vessel.[7] • Add More Reducing Agent: Consider a second addition of the reducing agent if the reaction stalls.[5] |
| Formation of Side Products (e.g., Alkyne Homocoupling) | Presence of Cu(II) and Oxygen: The Glaser coupling of the alkyne can occur in the presence of Cu(II) and oxygen.[5] | • Increase Reducing Agent Concentration: Ensure a sufficient excess of sodium ascorbate is present to outcompete the homocoupling reaction.[5] • Thorough Deoxygenation: Meticulously deoxygenate the reaction mixture to minimize oxygen levels.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for the copper catalyst in a CuAAC reaction with this compound?
A1: For bioconjugation reactions, which are common for PEGylated substrates, a typical starting concentration for the copper catalyst (e.g., CuSO₄) is between 50 µM and 250 µM.[2][5][7] It is often observed that there is a threshold for reactivity, with little product formation below 50 µM copper concentration and maximal activity reached around 250 µM.[7]
Q2: Which copper source is most suitable for reactions with this compound?
A2: The most convenient and commonly used method is the in situ generation of Cu(I) from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate.[1] This approach is particularly well-suited for bioconjugation in aqueous buffers.[1] While Cu(I) salts like CuI or CuBr can be used directly, they have lower solubility and are more prone to oxidation.[1]
Q3: What is the role of the ligand and which one should I choose for my reaction with this compound?
A3: The ligand is crucial for stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and accelerating the reaction rate.[1] For reactions involving the water-soluble this compound, a water-soluble ligand is highly recommended. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent choice for aqueous reactions.[4][8]
Q4: What is the optimal ligand-to-copper ratio?
A4: The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[1] For reactions involving sensitive biomolecules, a 5:1 ratio is often recommended to protect the biomolecules from potential damage by copper ions.[5][6]
Q5: What is a suitable solvent system for a CuAAC reaction with this compound?
A5: The choice of solvent depends on the solubility of your azide-containing substrate. Due to the PEG8 chain, this compound is soluble in aqueous buffers and many organic solvents. Mixtures of water with co-solvents like DMSO or t-BuOH are commonly used to ensure all reaction components are fully solvated.[5][9]
Q6: How can I monitor the progress of my CuAAC reaction?
A6: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the triazole product.[5]
Experimental Protocols
Protocol: Optimization of Copper Catalyst Concentration for CuAAC Reaction with this compound
This protocol provides a general framework for optimizing the copper catalyst concentration for the conjugation of an azide-containing molecule to this compound.
Materials:
-
Azide-containing molecule
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Deoxygenated buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Organic co-solvent (e.g., DMSO), if needed
Stock Solutions:
-
Azide Solution: Prepare a stock solution of your azide-containing molecule in deoxygenated buffer or a suitable solvent.
-
This compound Solution: Prepare a stock solution of this compound in deoxygenated buffer.
-
CuSO₄ Solution: Prepare a 20 mM stock solution of CuSO₄ in deoxygenated water.[1]
-
THPTA Solution: Prepare a 50 mM stock solution of THPTA in deoxygenated water.[1][7]
-
Sodium Ascorbate Solution: Prepare a 100 mM stock solution of sodium ascorbate in deoxygenated water. This solution should be prepared fresh immediately before use. [1]
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, set up a series of reactions where the final concentration of CuSO₄ is varied (e.g., 50 µM, 100 µM, 150 µM, 200 µM, 250 µM).
-
Add Reactants: To each tube, add the azide solution and the this compound solution to their desired final concentrations. A slight excess (1.1 to 2-fold) of one of the reactants can help drive the reaction to completion.[1]
-
Prepare Copper/Ligand Premix: For each reaction, prepare a premix of CuSO₄ and THPTA. For a 5:1 ligand-to-copper ratio, the final concentration of THPTA should be five times that of CuSO₄. For example, for a final CuSO₄ concentration of 100 µM, the final THPTA concentration will be 500 µM.[7]
-
Add Copper/Ligand Premix: Add the appropriate volume of the copper/ligand premix to each reaction tube.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to each tube to a final concentration of at least 2.5 mM to 5 mM.[5][7]
-
Incubation: Gently mix the reactions and allow them to proceed at room temperature. Reaction times can vary from 15 minutes to several hours.[5]
-
Monitoring and Analysis: At various time points, take aliquots from each reaction and analyze by TLC or LC-MS to determine the extent of product formation. This will allow you to identify the optimal copper catalyst concentration for your specific substrates and conditions.
Visualizations
Caption: Catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Experimental workflow for optimizing catalyst concentration in CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
Purification strategies for Propargyl-PEG8-bromide conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propargyl-PEG8-bromide. The information provided is designed to address common challenges encountered during the synthesis, purification, and handling of this versatile bifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains a terminal propargyl group (an alkyne) on one end of a polyethylene (B3416737) glycol (PEG) chain and a bromide group on the other.[1][2][3] The propargyl group is used for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for stable covalent linkage to azide-containing molecules.[4][5] The bromide acts as a good leaving group for nucleophilic substitution reactions, enabling conjugation to thiols, amines, and other nucleophiles.[2][6] The PEG8 spacer enhances water solubility, reduces steric hindrance, and improves the pharmacokinetic profile of the resulting conjugate.[2][7][8] This makes it a valuable tool in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[8][9]
Q2: What are the most common impurities I might encounter when synthesizing or using this compound?
During the synthesis and handling of this compound, several impurities can arise:
-
Unreacted Starting Materials: This includes the initial PEG raw material (e.g., a diol or a PEG with another functional group) and the propargylation or bromination reagents.
-
Byproducts of Synthesis: Depending on the synthetic route, byproducts such as di-propargylated or di-brominated PEG species may form if the starting PEG material has two reactive ends.
-
Degradation Products: PEGs can undergo auto-oxidation, leading to the formation of impurities like aldehydes and peroxides, which can interfere with subsequent reactions.[10]
-
Solvent Residues: Residual solvents from the synthesis and purification steps, such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or diethyl ether, may be present.
Q3: How should I store this compound to ensure its stability?
To maintain the integrity of this compound, it is crucial to store it under appropriate conditions. For long-term storage, it is recommended to keep the compound at -20°C.[4][5] The container should be sealed tightly to protect it from moisture and light.[11] Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of moisture into the compound.[11] For sensitive applications, backfilling the container with an inert gas like argon or nitrogen after use can further prevent degradation.[11]
Troubleshooting Purification Issues
Problem 1: My this compound conjugate is showing significant streaking during silica (B1680970) gel flash chromatography.
-
Cause: PEG compounds are known to be very polar and can interact strongly with the silica gel stationary phase, leading to poor separation and streaking. This is often exacerbated by common solvent systems like ethyl acetate/hexanes.
-
Solution 1: Modify the Mobile Phase. A more polar solvent system is often required. A common and effective eluent for PEGylated compounds is a mixture of chloroform (B151607) and methanol (B129727) (e.g., 10:1 ratio).[12] For compounds with free amine or carboxylic acid groups, adding a small amount of aqueous ammonia (B1221849) (1%) or formic acid (1-2%) respectively to the eluent can improve peak shape.[12] A gradient of ethanol/isopropanol in chloroform has also been reported to provide better separation than methanol for some PEG-containing molecules.[12]
-
Solution 2: Consider an Alternative Purification Method. If flash chromatography on silica continues to be problematic, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful alternative for purifying PEG derivatives.[][14][15]
Problem 2: I am having difficulty separating my final this compound conjugate from unreacted PEG starting materials.
-
Cause: The starting materials and the product may have similar polarities, making separation by normal-phase chromatography challenging.
-
Solution 1: Precipitation. This is a simple and cost-effective method for removing some impurities. Many PEG derivatives are soluble in polar solvents like water or methanol but are insoluble in non-polar solvents such as diethyl ether or hexane.[16] By dissolving the crude product in a minimal amount of a polar solvent and then adding a non-polar solvent, the desired PEG derivative may precipitate out, leaving some impurities in the solution.[16]
-
Solution 2: Size-Exclusion Chromatography (SEC). Also known as gel filtration chromatography, SEC separates molecules based on their size.[16] This can be an effective method to separate the larger PEGylated conjugate from smaller unreacted starting materials or byproducts.[17]
-
Solution 3: Ion-Exchange Chromatography (IEC). If your starting material and product have different charge states at a given pH (for instance, if you are synthesizing from a PEG-acid or PEG-amine), IEC can provide excellent separation.[16]
Problem 3: My purified this compound appears to be degrading over time, affecting my downstream experiments.
-
Cause: PEG compounds can be susceptible to oxidation. The bromide group can also be subject to slow hydrolysis if exposed to moisture.
-
Solution: Proper Storage and Handling. As mentioned in the FAQs, strict adherence to storage conditions (-20°C, protected from light and moisture) is critical.[4][11] When handling the compound, use anhydrous solvents if possible. For PEG derivatives that are particularly sensitive, purchasing smaller batches or aliquoting the compound upon receipt can minimize repeated freeze-thaw cycles and exposure to the atmosphere.[11]
Data Presentation: Comparison of Purification Techniques for PEG Derivatives
| Purification Technique | Principle of Separation | Advantages | Disadvantages | Typical Purity Achieved |
| Precipitation | Differential solubility | Simple, low cost, good for initial cleanup.[16] | May not remove impurities with similar solubility; purity may not be sufficient for all applications.[16] | Moderate |
| Silica Gel Flash Chromatography | Polarity | Widely available, good for moderately polar compounds. | Can result in streaking and poor separation for highly polar PEGs; potential for product degradation on silica.[12] | Moderate to High |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | High resolution, can separate closely related species and positional isomers.[14] | Requires specialized equipment, can be time-consuming for large quantities. | High to Very High |
| Size-Exclusion Chromatography (SEC) | Molecular Size | Good for separating molecules with significant size differences; gentle method.[16][17] | Low resolution for molecules of similar size. | Moderate to High |
| Ion-Exchange Chromatography (IEC) | Charge | Excellent for separating charged molecules from neutral or oppositely charged species.[16] | Only applicable if the target molecule and impurities have different charge states. | High |
Experimental Protocols
General Protocol for Purification by Silica Gel Flash Chromatography
-
Sample Preparation: Dissolve the crude this compound conjugate in a minimal amount of the initial mobile phase solvent (e.g., chloroform with a small amount of methanol).
-
Column Packing: Pack a silica gel column with a slurry of silica in a non-polar solvent (e.g., hexanes) and then equilibrate with the initial mobile phase.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase (e.g., 100% chloroform). Gradually increase the polarity by adding methanol in a stepwise or linear gradient (e.g., 0-10% methanol in chloroform). The optimal gradient will need to be determined by thin-layer chromatography (TLC) analysis first.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
General Protocol for Purification by Reverse-Phase HPLC (RP-HPLC)
-
Column Selection: A C4 or C18 column is typically used for the separation of PEGylated molecules.[14][15]
-
Mobile Phase Preparation: Prepare two mobile phases. Mobile Phase A is typically water with 0.1% trifluoroacetic acid (TFA), and Mobile Phase B is an organic solvent like acetonitrile (B52724) with 0.1% TFA.[15]
-
Sample Preparation: Dissolve the crude product in a solvent compatible with the initial mobile phase conditions.
-
Gradient Elution: Equilibrate the column with a low percentage of Mobile Phase B. After injecting the sample, run a linear gradient of increasing Mobile Phase B to elute the compounds. A shallow gradient (e.g., 1-2% increase in B per minute) often provides the best resolution.[14]
-
Detection: Monitor the elution of the product using a UV detector, typically at 220 nm.[15]
-
Fraction Collection and Processing: Collect the fractions corresponding to the desired product peak. The solvent can then be removed by lyophilization or evaporation.
Visualizations
Caption: Generalized synthetic workflow for this compound.
Caption: Decision tree for purification strategies.
References
- 1. Propargyl-PEG-bromide | AxisPharm [axispharm.com]
- 2. Propargyl-PEG4-bromide | CAS: 1308299-09-3 | AxisPharm [axispharm.com]
- 3. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 4. Propargyl-PEG3-bromide, 203740-63-0 | BroadPharm [broadpharm.com]
- 5. This compound, 2055046-25-6 | BroadPharm [broadpharm.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 8. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 9. Propargyl-PEG12-bromide | PROTAC Linker | TargetMol [targetmol.com]
- 10. The "New Polyethylene Glycol Dilemma": Polyethylene Glycol Impurities and Their Paradox Role in mAb Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 14. blob.phenomenex.com [blob.phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. How are PEG derivatives purified? - Blog [shochem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in ADC Synthesis with Propargyl-PEG8-bromide
Welcome to the technical support center for troubleshooting low yield in Antibody-Drug Conjugate (ADC) synthesis utilizing Propargyl-PEG8-bromide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in ADC synthesis?
This compound is a bifunctional linker used in the synthesis of ADCs.[] It contains two key functional groups:
-
A propargyl group (a terminal alkyne) which is used for "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to attach the linker to an azide-modified antibody.[2]
-
A bromide group , which is a good leaving group for nucleophilic substitution, allowing for the initial attachment of a cytotoxic payload.
The polyethylene (B3416737) glycol (PEG8) spacer enhances the hydrophilicity of the linker-payload complex, which can improve solubility and reduce aggregation of the final ADC.[3]
Q2: What are the most common causes of low yield in ADC synthesis with this compound?
Low yield in ADC synthesis with this linker can arise from several factors throughout the two main stages of the synthesis: (1) conjugation of the payload to the linker and (2) conjugation of the linker-payload to the antibody.
Common culprits include:
-
Inefficient Payload-Linker Conjugation: Incomplete reaction between the cytotoxic drug and this compound can be a primary source of low overall yield. This can be due to side reactions, suboptimal reaction conditions, or steric hindrance.
-
Suboptimal Drug-to-Antibody Ratio (DAR): Low DAR is a direct indicator of low yield of the desired ADC. This can be caused by inefficient click chemistry, steric hindrance from the PEG linker, or inaccessible conjugation sites on the antibody.[4]
-
ADC Aggregation: The hydrophobic nature of many cytotoxic payloads can lead to aggregation of the ADC, even with a hydrophilic PEG linker. This aggregation can cause precipitation and loss of product during purification.[4]
-
Inefficient Purification: The purification process itself can be a significant source of product loss. The heterogeneity of the crude reaction mixture, containing unconjugated antibody, various DAR species, and free payload, makes separation challenging.[4]
-
Linker-Payload Instability: The linker-payload construct may not be stable under all conjugation or purification conditions, potentially leading to premature cleavage of the payload.[4]
Q3: How does the Drug-to-Antibody Ratio (DAR) relate to yield?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC and is directly related to the yield of the desired product. A low average DAR indicates that, on average, fewer drug molecules are attached to each antibody than intended. This translates to a lower yield of the ADC with the desired potency. Conversely, an excessively high DAR can lead to increased aggregation and hydrophobicity, which can also result in lower yields of soluble, functional ADC after purification.[4]
Troubleshooting Guide
Issue 1: Low Yield of Drug-Linker Conjugate (Payload Attachment to this compound)
Symptoms:
-
Analysis of the reaction mixture (e.g., by HPLC or LC-MS) shows a significant amount of unreacted payload or this compound.
-
Low overall yield of the final ADC even with efficient click chemistry.
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, reaction time, and solvent. For nucleophilic substitution with propargyl bromide, a polar aprotic solvent like DMF or DMSO is often used. The reaction may benefit from gentle heating (e.g., 40-50°C), but this should be balanced against the thermal stability of the payload. |
| Base Incompatibility or Insufficient Strength | If the payload contains a nucleophilic group that requires deprotonation (e.g., a thiol or phenol), ensure the base used (e.g., triethylamine, DIPEA, or potassium carbonate) is strong enough and non-nucleophilic to avoid competing reactions. |
| Side Reactions with Propargyl Bromide | Propargyl bromide is an alkylating agent and can react with various nucleophiles.[5] If your payload has multiple nucleophilic sites, consider using protecting groups to ensure regioselectivity. |
| Steric Hindrance | If the nucleophilic site on the payload is sterically hindered, the reaction may be slow. Consider increasing the reaction time or temperature, or using a less hindered derivative of the payload if possible. |
Issue 2: Low Drug-to-Antibody Ratio (DAR) in the Final ADC
Symptoms:
-
UV/Vis or Mass Spectrometry analysis indicates a lower average DAR than expected.
-
Hydrophobic Interaction Chromatography (HIC) profile shows a predominant peak for unconjugated antibody or low-DAR species.
| Possible Cause | Recommended Solution |
| Inefficient Click Chemistry (CuAAC) Reaction | Ensure all reagents for the click reaction are fresh and of high quality. The copper (I) catalyst is prone to oxidation, so use a stabilizing ligand like THPTA or TBTA. Ensure a sufficient excess of the reducing agent (e.g., sodium ascorbate) is used to maintain the copper in its active Cu(I) state.[6] |
| Suboptimal Molar Ratio of Linker-Payload | Optimize the molar excess of the alkyne-functionalized linker-payload to the azide-functionalized antibody. A typical starting point is a 5-10 fold molar excess. |
| Inaccessible Azide (B81097) Sites on the Antibody | If using a site-specific conjugation method, ensure the engineered azide-containing amino acid is in a solvent-accessible location on the antibody surface. |
| Steric Hindrance from the PEG Linker | While the PEG linker increases hydrophilicity, a very long chain can create steric hindrance, impeding the click reaction. If this is suspected, consider a linker with a shorter PEG chain.[4] |
| Copper Catalyst Poisoning | Certain functional groups on the antibody or in the buffer can chelate and inactivate the copper catalyst. Ensure the conjugation buffer is free of strong chelating agents like EDTA. |
Issue 3: ADC Aggregation and Low Recovery After Purification
Symptoms:
-
Visible precipitation during or after the conjugation reaction.
-
High molecular weight species observed by Size Exclusion Chromatography (SEC).
-
Significant loss of product during purification steps like chromatography or tangential flow filtration.
| Possible Cause | Recommended Solution |
| High Hydrophobicity of the Payload | Even with the PEG8 linker, highly hydrophobic payloads can drive aggregation. Consider using a linker with a longer or branched PEG chain to further increase hydrophilicity.[3] Including a certain percentage of an organic co-solvent (e.g., 5-10% DMSO) in the conjugation buffer can help maintain solubility. |
| Unfavorable Buffer Conditions | The pH and ionic strength of the buffer can influence antibody stability and aggregation. Perform buffer screening to identify conditions that minimize aggregation for your specific ADC. |
| High Target DAR | Aiming for a very high DAR increases the overall hydrophobicity of the ADC. It may be necessary to target a slightly lower DAR to maintain solubility and improve the yield of non-aggregated product.[4] |
| Irreversible Binding to Purification Media | The increased hydrophobicity of the ADC can lead to strong, sometimes irreversible, binding to chromatography resins. Optimize elution conditions, for example, by using a shallower gradient or adding a non-ionic surfactant to the mobile phase in HIC. |
Experimental Protocols
Protocol 1: General Procedure for Payload Conjugation to this compound
This protocol describes a general method for conjugating a payload containing a nucleophilic group (e.g., thiol, phenol, or amine) to this compound. Note: This step should be optimized for your specific payload.
-
Reagent Preparation:
-
Dissolve the cytotoxic payload in a minimal amount of a suitable dry, polar aprotic solvent (e.g., DMF or DMSO).
-
Dissolve this compound (1.2 equivalents) in the same solvent.
-
Prepare a solution of a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) in the same solvent.
-
-
Conjugation Reaction:
-
To the payload solution, add the base and stir for 10-15 minutes at room temperature to deprotonate the nucleophile.
-
Add the this compound solution dropwise to the payload solution.
-
Stir the reaction at room temperature for 4-24 hours. The reaction progress can be monitored by TLC or LC-MS. Gentle heating (e.g., 40°C) may be required for less reactive nucleophiles.
-
-
Purification:
-
Upon completion, the reaction mixture can be purified by standard chromatographic techniques (e.g., silica (B1680970) gel chromatography or reversed-phase HPLC) to isolate the desired alkyne-functionalized linker-payload.
-
Protocol 2: ADC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the alkyne-functionalized linker-payload to an azide-modified antibody.
-
Reagent Preparation:
-
Prepare a stock solution of 100 mM Copper (II) Sulfate (CuSO₄) in ultrapure water.
-
Prepare a stock solution of 200 mM THPTA ligand in ultrapure water.
-
Prepare a fresh stock solution of 100 mM sodium ascorbate (B8700270) in ultrapure water.
-
Dissolve the azide-modified antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4).
-
Dissolve the purified alkyne-functionalized linker-payload in a minimal amount of a water-miscible organic solvent like DMSO.
-
-
Catalyst Complex Formation:
-
In a separate microcentrifuge tube, mix the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio.
-
Allow the mixture to stand at room temperature for 3-5 minutes to form the Cu(I)-ligand complex.
-
-
Conjugation Reaction:
-
In the reaction vessel, combine the azide-antibody solution with the linker-payload solution. A molar excess of the linker-payload (e.g., 5-10 equivalents per azide site) is typically used.
-
Add the pre-formed copper-ligand complex to the antibody/linker-payload mixture.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution (typically 25 equivalents relative to the azide).
-
Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Quench the reaction by adding a chelating agent like EDTA.
-
Purify the ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted linker-payload, copper catalyst, and other small molecules.
-
Visualizations
Caption: Workflow for ADC synthesis using this compound.
Caption: Troubleshooting logic for low yield in ADC synthesis.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Chemical properties and Applications of Propargyl Bromide_Chemicalbook [chemicalbook.com]
- 6. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
Technical Support Center: Preventing Aggregation in Protein PEGylation with Propargyl-PEG8-bromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during protein PEGylation with Propargyl-PEG8-bromide, with a specific focus on preventing protein aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it react with proteins?
This compound is a heterobifunctional PEGylation reagent. It consists of a polyethylene (B3416737) glycol (PEG) chain with eight ethylene (B1197577) oxide units, imparting hydrophilicity. One terminus features a propargyl group (an alkyne), which is used for subsequent "click" chemistry reactions. The other end has a bromide group, which acts as a leaving group in a nucleophilic substitution reaction with specific amino acid residues on the protein surface. This process, known as alkylation, forms a stable covalent bond between the PEG and the protein.
Q2: Which amino acid residues does this compound react with?
The primary targets for alkylation by this compound are nucleophilic amino acid residues. The reactivity of these residues is highly dependent on their accessibility on the protein surface and the reaction pH. The most common target is the thiol group (-SH) of cysteine residues due to its high nucleophilicity, especially at neutral to slightly alkaline pH. Other potential targets include the epsilon-amino group (-NH2) of lysine (B10760008) residues and the imidazole (B134444) group of histidine. However, reaction with these residues generally requires a higher pH.
Q3: What are the main causes of protein aggregation during PEGylation with this compound?
Protein aggregation during PEGylation is a common challenge and can arise from several factors:
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Intermolecular Cross-linking: If the PEGylation reaction is not well-controlled, multiple protein molecules can be linked together by the PEG reagent, leading to the formation of large aggregates. While this compound is a monofunctional reagent for the initial protein conjugation, improper reaction conditions can still promote protein-protein interactions.
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High Protein Concentration: At high concentrations, protein molecules are in close proximity, which increases the likelihood of intermolecular interactions and aggregation, especially if the protein has a natural tendency to oligomerize.
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact protein stability. Deviations from the optimal conditions for a specific protein can lead to partial unfolding, exposing hydrophobic patches that can interact and cause aggregation.
-
Conformational Changes: The covalent attachment of the PEG molecule can sometimes induce conformational changes in the protein, potentially leading to the exposure of aggregation-prone regions.
Troubleshooting Guides
Problem 1: Significant protein precipitation or visible aggregation is observed during the PEGylation reaction.
| Potential Cause | Troubleshooting Step | Rationale |
| Protein concentration is too high. | Decrease the protein concentration. | Lowering the concentration reduces the frequency of intermolecular collisions, thereby minimizing the chance of aggregation. |
| Suboptimal buffer conditions (pH, ionic strength). | Perform a buffer screen to identify the optimal pH and salt concentration for your protein's stability. Ensure the pH is appropriate for the desired reaction selectivity (see FAQ Q2). | The solubility and stability of a protein are highly dependent on the buffer environment. Moving the pH away from the protein's isoelectric point (pI) can increase its net charge and repulsive forces between molecules, preventing aggregation. |
| Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., 4°C). | Lowering the temperature can slow down both the PEGylation reaction and the aggregation process, allowing for more controlled conjugation. |
| Protein instability. | Add stabilizing excipients to the reaction buffer. | Additives can help maintain the native conformation of the protein and prevent unfolding-induced aggregation. |
Problem 2: The PEGylated protein appears as high molecular weight smears or multiple bands on an SDS-PAGE gel, indicating aggregation.
| Potential Cause | Troubleshooting Step | Rationale |
| Non-specific PEGylation leading to cross-linking. | Optimize the pH of the reaction to favor modification of a specific residue (e.g., lower pH for cysteine). | Controlling the reaction pH can enhance the selectivity of the PEGylation reaction, reducing the chances of random modifications that might lead to cross-linking. |
| Excessive PEGylation (high degree of labeling). | Reduce the molar ratio of this compound to protein. | A lower PEG-to-protein ratio will result in fewer PEG molecules being attached to each protein, which can reduce the likelihood of aggregation. |
| Presence of pre-existing aggregates in the starting protein sample. | Purify the protein stock solution immediately before PEGylation using size-exclusion chromatography (SEC). | Pre-existing aggregates can act as nucleation sites, accelerating the aggregation process during the PEGylation reaction. |
Experimental Protocols
General Protocol for Protein PEGylation with this compound
This protocol provides a general starting point. Optimal conditions will vary depending on the specific protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate (B84403) buffer, HEPES)
-
This compound
-
Reaction buffer (amine-free, e.g., phosphate buffer, pH 7.0-8.5 for cysteine alkylation)
-
Quenching reagent (e.g., L-cysteine or N-acetyl-cysteine)
-
Analytical instruments (SDS-PAGE, SEC-HPLC, Mass Spectrometry)
Procedure:
-
Protein Preparation: Ensure the protein solution is free of aggregates by performing size-exclusion chromatography (SEC) if necessary. The protein concentration should be optimized, typically in the range of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve this compound in the reaction buffer to the desired stock concentration.
-
PEGylation Reaction:
-
Add the this compound solution to the protein solution at a predetermined molar ratio (e.g., start with a 5:1 molar excess of PEG to protein).
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) with gentle mixing for a defined period (e.g., 1-4 hours).
-
-
Reaction Quenching: Add a quenching reagent (e.g., L-cysteine at a final concentration of 10-20 mM) to react with any unreacted this compound.
-
Analysis and Purification:
-
Analyze the reaction mixture using SDS-PAGE to visualize the PEGylated product.
-
Characterize the extent of PEGylation and aggregation using SEC-HPLC and Mass Spectrometry.
-
Purify the PEGylated protein from unreacted PEG and protein using SEC or ion-exchange chromatography.
-
Screening for Optimal Reaction Conditions to Minimize Aggregation
| Parameter | Range to Test | Rationale for Optimization |
| pH | 6.5 - 8.5 | To find the balance between reaction rate and selectivity, and to maintain protein stability. |
| Molar Ratio (PEG:Protein) | 1:1, 5:1, 10:1, 20:1 | To control the degree of PEGylation and avoid over-modification that can lead to aggregation. |
| Protein Concentration | 0.5 - 10 mg/mL | To determine the highest concentration at which the protein remains soluble during the reaction. |
| Temperature | 4°C, Room Temperature | To control the reaction kinetics and minimize aggregation. |
| Incubation Time | 1, 2, 4, 8 hours | To determine the optimal time for sufficient PEGylation without excessive aggregation. |
Data Presentation
Table 1: Example of a Screening Experiment for Optimal PEGylation Conditions
| Condition | pH | Molar Ratio (PEG:Protein) | Protein Conc. (mg/mL) | Temp (°C) | Time (hr) | % Monomeric PEG-Protein (by SEC) | % Aggregates (by SEC) |
| 1 | 7.0 | 5:1 | 2 | 25 | 2 | 75 | 15 |
| 2 | 8.0 | 5:1 | 2 | 25 | 2 | 85 | 10 |
| 3 | 7.5 | 10:1 | 2 | 25 | 2 | 90 | 8 |
| 4 | 7.5 | 5:1 | 5 | 25 | 2 | 60 | 30 |
| 5 | 7.5 | 5:1 | 2 | 4 | 4 | 80 | 5 |
Visualizations
Caption: Experimental workflow for protein PEGylation with this compound.
Caption: Troubleshooting decision tree for preventing aggregation during PEGylation.
Propargyl-PEG8-bromide stability and storage conditions
Welcome to the technical support center for Propargyl-PEG8-bromide. This resource is designed to assist researchers, scientists, and drug development professionals in the successful application of this versatile heterobifunctional linker. Here you will find comprehensive information on its stability, storage, and handling, as well as troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability and to ensure the integrity of the reagent, long-term storage at -20°C is recommended.[1][2] The product should be stored in a tightly sealed container to prevent moisture contamination.
Q2: The product arrived at room temperature. Is it still stable?
Yes, this compound is typically shipped at ambient temperature, which indicates good short-term stability.[1][2] Upon receipt, it is crucial to transfer the product to the recommended -20°C storage for long-term preservation.
Q3: In which solvents can I dissolve this compound?
This compound is soluble in a variety of common laboratory solvents. Due to its PEG spacer, it has enhanced water solubility.[1][2] It is also soluble in organic solvents such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM). For aqueous buffers, it is advisable to first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it with the aqueous buffer.
Q4: What are the main reactive groups of this compound and their respective functionalities?
This compound is a heterobifunctional linker with two distinct reactive moieties:
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Propargyl group (alkyne): This terminal alkyne group is used for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, to form a stable triazole linkage with azide-containing molecules.
-
Bromide group: The bromide is a good leaving group that can undergo nucleophilic substitution reactions, for example, with thiol groups (e.g., from cysteine residues in proteins) or amines.
Q5: Is this compound cytotoxic?
Troubleshooting Guides
Low Reaction Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Potential Cause | Recommended Solution |
| Oxidation of Copper(I) Catalyst | The CuAAC reaction requires copper in the +1 oxidation state. Exposure to oxygen can oxidize it to the inactive Cu(II) state. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). De-gas all buffers and solutions before use. Include a reducing agent, such as sodium ascorbate (B8700270), in the reaction mixture to maintain the copper in its active Cu(I) state. |
| Poor Quality of Reagents | Ensure the azide-containing counterpart is pure. Verify the concentration and purity of the this compound. Use a reliable source for the copper catalyst and ligands. |
| Inappropriate Ligand for Copper | The choice of ligand can significantly impact the efficiency of the CuAAC reaction. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a commonly used ligand that stabilizes the Cu(I) catalyst and improves reaction kinetics in aqueous solutions. Optimize the copper-to-ligand ratio. |
| Suboptimal pH | The optimal pH for CuAAC reactions is typically in the range of 7 to 8. Ensure your reaction buffer is within this range. |
| Steric Hindrance | If the azide (B81097) or alkyne group is sterically hindered within your biomolecule, the reaction rate may be reduced. Consider optimizing the linker length or the attachment site of the functional groups. |
Non-Specific Binding or Side Reactions
| Potential Cause | Recommended Solution |
| Reaction of Bromide with Nucleophiles | The bromide end of the linker can react with nucleophiles present in the reaction mixture, such as thiols (e.g., from DTT or cysteine) or amines. If the intended reaction is the CuAAC, ensure that other strong nucleophiles are absent or protected. If the bromide is the intended reactive group, ensure the pH is suitable for the desired nucleophilic substitution. |
| Hydrolysis of this compound | In aqueous solutions, particularly at non-neutral pH, the bromide group may be susceptible to hydrolysis over extended periods, leading to the formation of a hydroxyl group. It is recommended to prepare solutions fresh and use them promptly. |
| Precipitation of Reagents | Due to the hydrophobic nature of some biomolecules, aggregation and precipitation can occur during the conjugation reaction. The PEG8 linker in this compound enhances water solubility, but if precipitation is observed, consider adjusting the solvent composition (e.g., adding a co-solvent like DMSO) or optimizing the concentrations of the reactants. |
Stability and Storage Summary
| Condition | Recommendation | Rationale |
| Long-Term Storage | -20°C in a tightly sealed container. | To minimize degradation and maintain the integrity of the reactive groups. |
| Short-Term Storage (Solid) | Room temperature is acceptable for short durations (e.g., during shipping). | The solid form is relatively stable at ambient temperatures. |
| In Solution (Organic) | Prepare fresh for each use. If short-term storage is necessary, store at -20°C under an inert atmosphere. | To prevent solvent-mediated degradation and hydrolysis from atmospheric moisture. |
| In Solution (Aqueous) | Use immediately after preparation. Avoid prolonged storage. | The bromide group is susceptible to hydrolysis in aqueous environments. |
| Freeze-Thaw Cycles | Minimize the number of freeze-thaw cycles for solutions. Aliquot stock solutions if they will be used multiple times. | Repeated freezing and thawing can lead to degradation of the reagent. |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for the conjugation of an azide-containing protein to this compound. Optimization may be required for specific applications.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Dimethylsulfoxide (DMSO)
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 50 mM in water)
-
Sodium ascorbate solution (e.g., 250 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10-50 mM.
-
Prepare the "Click-it" catalyst premix: In a microcentrifuge tube, combine the following in order:
-
Copper(II) sulfate solution
-
THPTA solution (at a 5:1 molar ratio to CuSO4)
-
Sodium ascorbate solution (at a 10:1 molar ratio to CuSO4)
-
Vortex briefly to mix. The solution should turn a light yellow color, indicating the reduction of Cu(II) to Cu(I).
-
-
Reaction Setup:
-
To the azide-modified protein solution, add the this compound stock solution to achieve the desired molar excess (e.g., 10-20 fold excess over the protein).
-
Add the freshly prepared "Click-it" catalyst premix to the reaction mixture. The final concentration of copper is typically in the range of 0.1-1 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight. Gentle mixing during incubation is recommended.
-
-
Purification:
-
Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
-
Analysis:
-
Analyze the purified conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation.
-
Visualizations
Caption: Experimental workflow for CuAAC conjugation.
Caption: this compound stability and degradation pathways.
References
Validation & Comparative
A Researcher's Guide to Validating Propargyl-PEG8-bromide Conjugation: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in the development of novel therapeutics and research tools. Propargyl-PEG8-bromide is a popular heterobifunctional linker, featuring a propargyl group for "click" chemistry and a bromide for alkylation, connected by a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer. Validating the successful conjugation and characterizing the resulting product is paramount for ensuring efficacy, safety, and reproducibility. This guide provides a comprehensive comparison of key analytical techniques for this purpose, complete with experimental protocols and quantitative data to inform your selection of the most appropriate validation strategy.
This guide will delve into the principles, advantages, and limitations of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy in the context of this compound conjugation.
At a Glance: Comparison of Analytical Techniques
| Analytical Method | Principle | Information Provided | Throughput | Strengths | Weaknesses |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. | Confirmation of conjugate mass, determination of conjugation efficiency, identification of side products. | High | High sensitivity and specificity, provides definitive evidence of conjugation.[1][2] | Can be complex to interpret for polydisperse samples, potential for ion suppression. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Structural confirmation of the conjugate, identification of conjugation site, quantitative analysis of conjugation efficiency. | Low to Medium | Provides detailed structural information, non-destructive.[3][4] | Lower sensitivity compared to MS, requires higher sample concentrations. |
| HPLC | Separates components of a mixture based on their interaction with a stationary phase. | Purity assessment of the conjugate, separation of conjugated from unconjugated species, quantification of conjugation yield. | High | Excellent for purity determination and quantification, well-established and robust.[5][6] | Does not provide direct structural information. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Confirmation of the disappearance of starting material functional groups and the appearance of new bonds. | High | Fast and simple, good for monitoring reaction progress.[7][8] | Provides limited structural detail, less suitable for quantitative analysis of complex mixtures. |
Delving Deeper: A Head-to-Head Comparison
Mass Spectrometry: The Gold Standard for Confirmation
Mass spectrometry is a cornerstone for validating bioconjugation, offering unambiguous confirmation of the final product's molecular weight.
Key Techniques:
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): This technique is particularly well-suited for analyzing large biomolecules like proteins. It provides excellent information on molecular weight, heterogeneity, and the total amount and distribution of PEG on the protein.[1][9]
-
Electrospray Ionization Mass Spectrometry (ESI-MS): Often coupled with liquid chromatography (LC-MS), ESI-MS is highly sensitive and provides detailed information on the mass of the conjugate and can be used for quantitative analysis.[9]
Data Presentation: Expected Mass Shifts for this compound Conjugation
| Conjugation Reaction | Reactant 1 | Reactant 2 | Expected Mass of Conjugate |
| Click Chemistry | Propargyl-PEG8-Br (471.39 g/mol )[10][11] | Azide-containing molecule (e.g., Azido-Peptide, MW = X) | 471.39 + X |
| Alkylation | Propargyl-PEG8-Br (471.39 g/mol ) | Thiol-containing molecule (e.g., Cysteine-Peptide, MW = Y) | 471.39 + Y - 80.91 (mass of HBr) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Structure
NMR spectroscopy provides unparalleled detail about the chemical structure of the conjugate, confirming not only the successful conjugation but also the specific site of attachment.
Key Techniques:
-
¹H NMR: Proton NMR is used to identify characteristic signals of the propargyl group (alkyne proton) and the PEG backbone. The disappearance or shift of specific proton signals upon conjugation provides evidence of the reaction.
-
¹³C NMR: Carbon NMR can be used to confirm the presence of the alkyne carbons and the carbons in the PEG chain.
-
Quantitative NMR (qNMR): By integrating the signals of the conjugate and an internal standard of known concentration, qNMR can be used to determine the precise concentration and purity of the final product.[12][13][14]
Data Presentation: Key ¹H NMR Chemical Shifts for this compound
| Functional Group | Expected Chemical Shift (ppm) |
| Alkyne-H | ~2.4 |
| -CH₂-Br | ~3.8 |
| PEG Backbone (-O-CH₂-CH₂-) | ~3.6 |
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Yield
HPLC is an indispensable tool for assessing the purity of the conjugate and quantifying the extent of the reaction.
Key Techniques:
-
Reversed-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. The conjugation of the hydrophilic PEG linker will typically result in a change in the retention time of the molecule, allowing for the separation of the starting materials, the product, and any side products.
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic volume. PEGylation increases the size of a molecule, leading to an earlier elution time on an SEC column.
Data Presentation: Hypothetical HPLC Data for a Conjugation Reaction
| Sample | Retention Time (min) | Peak Area (%) |
| Starting Material 1 | 5.2 | - |
| Starting Material 2 | 8.1 | - |
| Reaction Mixture | 5.2 (unreacted) | 10 |
| 8.1 (unreacted) | 15 | |
| 12.5 (conjugate) | 75 |
Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Check of the Reaction
FTIR spectroscopy is a rapid and straightforward technique for monitoring the progress of a conjugation reaction by observing changes in the vibrational frequencies of functional groups.
Key Information Provided:
-
Disappearance of Reactant Peaks: The disappearance of the characteristic alkyne C≡C-H stretch (around 3300 cm⁻¹) and the C-Br stretch (around 600-500 cm⁻¹) can indicate a successful reaction.
-
Appearance of Product Peaks: The formation of a triazole ring in a click chemistry reaction will result in new characteristic peaks.
Data Presentation: Key FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| Alkyne C≡C-H stretch | ~3300 |
| Alkyne C≡C stretch | ~2100 |
| C-O-C stretch (PEG) | ~1100[7][8] |
| C-Br stretch | ~600-500 |
Experimental Protocols
Mass Spectrometry (MALDI-TOF) Protocol for Protein Conjugation
-
Sample Preparation: Mix the protein conjugate (1-10 pmol) with a suitable MALDI matrix (e.g., sinapinic acid) in a 1:1 ratio.
-
Spotting: Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.
-
Data Acquisition: Acquire the mass spectrum in positive ion linear or reflectron mode, depending on the mass of the conjugate.
-
Data Analysis: Determine the molecular weight of the conjugate and compare it to the theoretical mass. The degree of PEGylation can be estimated from the mass difference between the native and modified protein.
¹H NMR Protocol for Small Molecule Conjugation
-
Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: Integrate the characteristic peaks of the propargyl group, the PEG backbone, and the conjugated molecule. The ratio of these integrals can be used to confirm the structure and assess the purity.
RP-HPLC Protocol for Conjugation Reaction Monitoring
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at a wavelength appropriate for the conjugated molecule.
-
Analysis: Monitor the disappearance of starting material peaks and the appearance of the product peak. The percentage of conversion can be calculated from the peak areas.
FTIR Protocol for Reaction Confirmation
-
Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the spectrum of the product to the spectra of the starting materials to identify the disappearance of reactant peaks and the appearance of new peaks corresponding to the conjugate.
Visualizing the Workflow and Alternatives
To further clarify the process and options available, the following diagrams illustrate the experimental workflow for validating a this compound conjugation and compare it to alternative non-cleavable linkers.
Caption: Experimental workflow for this compound conjugation and validation.
Caption: Comparison of Propargyl-PEG with alternative non-cleavable linkers.
Conclusion
The validation of this compound conjugation requires a multi-faceted analytical approach. While Mass Spectrometry provides the most definitive confirmation of successful conjugation, a combination of techniques is often necessary for a comprehensive characterization of the product. HPLC is essential for assessing purity and yield, while NMR offers invaluable structural insights. FTIR serves as a rapid and convenient tool for monitoring the reaction progress. The choice of analytical techniques will ultimately depend on the specific requirements of the project, including the nature of the conjugated molecules, the desired level of characterization, and the available instrumentation. By understanding the strengths and limitations of each method, researchers can design a robust validation strategy to ensure the quality and reliability of their this compound conjugates. Furthermore, when considering linker technology, the high stability of the triazole linkage formed from Propargyl-PEG linkers presents a significant advantage over other non-cleavable options.[15][16]
References
- 1. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 3. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. | Semantic Scholar [semanticscholar.org]
- 4. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. This compound, 2055046-25-6 | BroadPharm [broadpharm.com]
- 11. precisepeg.com [precisepeg.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Navigating the Cysteine Proteome: A Comparative Guide to Propargyl-PEG8-bromide and Alternative Labeling Reagents for Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in chemical proteomics, the precise identification and quantification of proteins, particularly those with reactive cysteine residues, is paramount. Propargyl-PEG8-bromide has emerged as a valuable tool for this purpose, enabling the enrichment and subsequent mass spectrometry-based analysis of these proteins. This guide provides an objective comparison of this compound with other common PEGylated labeling reagents, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
The covalent modification of cysteine residues with chemical probes is a powerful strategy for interrogating protein function, identifying drug targets, and discovering biomarkers. The choice of labeling reagent is critical and can significantly impact the outcome of an experiment. This guide focuses on the performance of this compound in comparison to two widely used alternatives: Maleimide-PEG-biotin and Iodoacetamide-PEG-alkyne.
Performance Comparison of Cysteine-Reactive PEGylated Probes
To provide a clear comparison of these labeling reagents, we present a summary of key performance metrics based on a hypothetical comparative proteomics experiment. In this experiment, a complex cell lysate is treated with each of the three probes under identical conditions. Labeled proteins are then enriched and analyzed by quantitative mass spectrometry.
| Feature | This compound | Maleimide-PEG4-biotin | Iodoacetamide-PEG4-alkyne |
| Reactive Group | Alkyl Bromide | Maleimide | Iodoacetamide |
| Biotinylated/Clickable | Clickable (Alkyne) | Biotinylated | Clickable (Alkyne) |
| Relative Labeling Efficiency | Moderate-High | High | High |
| Number of Identified Cysteine-Peptides | ~1,800 | ~2,200 | ~2,100 |
| Enrichment Specificity | High | Moderate-High | High |
| Potential for Off-Target Labeling | Low | Moderate (can react with other nucleophiles at high pH) | Low (highly specific for thiols) |
| PEG Spacer Length | 8 PEG units | 4 PEG units | 4 PEG units |
In-Depth Look at Labeling Chemistries
The reactivity of the chemical probe is a crucial determinant of its utility.
-
This compound: This reagent utilizes an alkyl bromide as the cysteine-reactive group. While effective, the reaction kinetics may be slower compared to maleimides and iodoacetamides. The propargyl group allows for the subsequent attachment of a reporter tag (e.g., biotin-azide) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
-
Maleimide-PEG-biotin: Maleimides are highly reactive towards sulfhydryl groups, leading to rapid and efficient labeling.[1] However, they can also exhibit some reactivity towards other nucleophilic amino acid side chains, particularly at higher pH, which can lead to off-target labeling. The direct incorporation of biotin (B1667282) simplifies the enrichment workflow.
-
Iodoacetamide-PEG-alkyne: Iodoacetamide is a classic cysteine-reactive group known for its high specificity for thiols.[2] Similar to the propargyl-PEG-bromide, the alkyne handle enables post-labeling modification via click chemistry, offering flexibility in the choice of reporter tag.
Experimental Protocols
To ensure reproducibility and facilitate the implementation of these techniques, detailed experimental protocols are provided below.
I. Protein Labeling in Cell Lysate
-
Cell Lysis: Lyse cells in a buffer compatible with downstream mass spectrometry, such as RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method like the BCA assay.
-
Reduction and Denaturation (Optional but Recommended): For comprehensive labeling of all cysteines, reduce disulfide bonds with DTT (5 mM) and denature proteins with SDS (1%) by heating at 95°C for 5 minutes.
-
Labeling Reaction:
-
For This compound and Iodoacetamide-PEG-alkyne , add the probe to the lysate at a final concentration of 1 mM. Incubate at room temperature for 1 hour in the dark.
-
For Maleimide-PEG-biotin , add the probe to the lysate at a final concentration of 1 mM. Incubate at room temperature for 1 hour.
-
-
Quenching: Quench the labeling reaction by adding an excess of a thiol-containing reagent, such as DTT or β-mercaptoethanol (10 mM final concentration).
II. Enrichment of Labeled Proteins
-
For Biotinylated Proteins (Maleimide-PEG-biotin):
-
Incubate the labeled lysate with streptavidin-conjugated magnetic beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins using a buffer containing a high concentration of biotin or by on-bead digestion.
-
-
For Alkyne-Labeled Proteins (this compound and Iodoacetamide-PEG-alkyne):
-
Perform a click chemistry reaction to attach an azide-biotin tag to the labeled proteins. This typically involves the use of a copper(I) catalyst, a copper-chelating ligand (e.g., TBTA), and an azide-biotin reagent.
-
After the click reaction, enrich the now biotinylated proteins using streptavidin beads as described above.
-
III. Mass Spectrometry Analysis
-
Protein Digestion: Eluted proteins are typically digested with trypsin to generate peptides suitable for mass spectrometry analysis.
-
LC-MS/MS: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The acquired MS/MS spectra are searched against a protein database to identify the labeled peptides and proteins. Quantitative analysis is then performed to compare the abundance of labeled proteins between different samples.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps.
Figure 1. General experimental workflow for the analysis of proteins labeled with PEGylated probes.
Understanding Potential Biases
It is important to consider potential sources of bias when using chemical probes for proteomic analysis.
-
Enrichment Bias: The efficiency of enrichment can be influenced by the properties of the labeled protein and the enrichment matrix. For example, very large or very small proteins may be enriched with different efficiencies. Bead-based enrichment methods, in general, can be susceptible to non-specific binding, which can be mitigated by stringent washing steps.
-
PEG Chain Length: The length of the polyethylene (B3416737) glycol (PEG) spacer can impact the solubility and accessibility of the reactive group, potentially influencing which proteins are labeled. Longer PEG chains, like the PEG8 in this compound, can increase the water solubility of the probe and may provide better access to sterically hindered cysteine residues.
Conclusion
The selection of a chemical probe for cysteine-labeling in mass spectrometry-based proteomics requires careful consideration of the specific research question and the inherent properties of the available reagents. This compound offers a good balance of reactivity and specificity, with the flexibility of click chemistry for reporter tag installation. Maleimide-based probes provide high reactivity for rapid labeling, while iodoacetamide-based probes offer excellent specificity for sulfhydryl groups. By understanding the strengths and limitations of each approach and following robust experimental protocols, researchers can confidently explore the cysteine proteome and gain valuable insights into cellular function and disease.
References
A Researcher's Guide to Functional Assays for Antibody-Drug Conjugate (ADC) Validation
For researchers, scientists, and drug development professionals, confirming the biological activity of an antibody-drug conjugate (ADC) is a critical step in the preclinical development pipeline. This guide provides a comparative overview of key functional assays essential for evaluating the efficacy and mechanism of action of ADC constructs. Detailed experimental protocols and data presentation formats are included to facilitate practical implementation and interpretation.
The therapeutic principle of an ADC relies on a multi-step process: binding to a target antigen on the cancer cell surface, internalization of the ADC-antigen complex, and subsequent release of the cytotoxic payload, leading to cell death.[1][2] Functional assays are therefore designed to interrogate each of these stages, providing a comprehensive picture of an ADC's biological activity. The primary in vitro assays pivotal for ADC characterization include cytotoxicity assays, internalization assays, and bystander effect assays.[3][4][5]
Core Functional Assays: A Comparative Overview
A successful ADC must not only bind to its target but also be internalized and release its payload to induce cytotoxicity. The following assays are fundamental in assessing these critical functions.
| Assay Type | Principle | Key Readouts | Throughput | Alternative/Complementary Assays |
| Cytotoxicity Assays | Measures the ability of the ADC to kill target cancer cells.[4] | IC50 (half-maximal inhibitory concentration), percentage of cell viability, apoptosis markers (e.g., caspase-3/7 activity).[6][7] | High | Proliferation assays, real-time cell analysis (RTCA). |
| Internalization Assays | Quantifies the uptake of the ADC by target cells upon binding to the surface antigen.[8][9] | Percentage of internalized ADC, rate of internalization, subcellular localization. | Medium to High | Confocal microscopy, flow cytometry with quenching dyes.[8] |
| Bystander Effect Assays | Evaluates the ability of the ADC's payload, once released, to diffuse and kill neighboring antigen-negative cells.[5][10] | Percentage of bystander cell death, area of cytotoxic effect. | Low to Medium | Conditioned media transfer assays, 3D spheroid models.[10] |
Visualizing the ADC Mechanism and Assay Workflows
To better understand the biological processes and experimental procedures, the following diagrams illustrate the ADC mechanism of action and the workflows for key functional assays.
Caption: The sequential mechanism of action of an antibody-drug conjugate.
Caption: A typical workflow for an in vitro cytotoxicity assay.
Caption: Workflow for a fluorescence-based internalization assay.
Caption: Workflow for a co-culture-based bystander effect assay.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the concentration-dependent cytotoxic effect of an ADC on antigen-positive and antigen-negative cell lines.
Methodology:
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Preparation: Prepare serial dilutions of the ADC, a naked antibody control, and a free payload control in appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the prepared ADC and control dilutions. Include untreated cells as a viability control.
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment: After incubation, assess cell viability using a suitable method. A common approach is the MTT assay, which measures the metabolic activity of viable cells.[11] Alternatively, assays that measure ATP content (e.g., CellTiter-Glo®) or LDH release can be used.[4]
-
Data Analysis: Measure the signal (e.g., absorbance or luminescence) using a plate reader. Normalize the data to the untreated control and plot cell viability against the logarithm of the ADC concentration. Calculate the IC50 value using a non-linear regression model.
ADC Internalization Assay
Objective: To quantify the rate and extent of ADC internalization into target cells.
Methodology:
-
ADC Labeling: Covalently label the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo™) that fluoresces brightly in the acidic environment of endosomes and lysosomes.[8]
-
Cell Plating: Plate target cells in a multi-well imaging plate or prepare them for flow cytometry analysis.
-
Treatment: Add the fluorescently labeled ADC to the cells and incubate at 37°C. Include a 4°C control to inhibit active transport and measure surface binding.
-
Time-Course Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), measure the fluorescence intensity. For imaging-based assays, this can be done using a high-content imager. For flow cytometry, cells are harvested, and the internal fluorescence is quantified.
-
Quenching (Alternative Method): For non-pH-sensitive dyes, a quenching antibody can be added to the extracellular medium to extinguish the fluorescence of non-internalized, surface-bound ADCs.[8]
-
Data Analysis: Quantify the mean fluorescence intensity of the cells at each time point. The increase in fluorescence over time is indicative of ADC internalization.
Bystander Killing Assay
Objective: To assess the ability of the ADC's payload to kill neighboring antigen-negative cells.
Methodology:
-
Cell Preparation: Label the antigen-negative "bystander" cell line with a fluorescent marker (e.g., GFP) or a vital dye to distinguish it from the antigen-positive "target" cell line.
-
Co-culture Setup: Seed a mixed population of target and bystander cells in a 96-well plate. The ratio of target to bystander cells can be varied to model different tumor heterogeneities.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC. Include controls such as the naked antibody and free payload.
-
Incubation: Incubate the plate for 72 to 120 hours.
-
Selective Viability Measurement: Measure the viability of only the fluorescently labeled bystander cell population using imaging cytometry or flow cytometry.
-
Data Analysis: Plot the viability of the bystander cells against the ADC concentration to determine the extent of the bystander effect. Compare the results to a control where the bystander cells are cultured and treated in the absence of target cells.
Conclusion
The functional assays described in this guide represent the foundational in vitro tools for characterizing the biological activity of novel ADC constructs. A systematic approach, employing cytotoxicity, internalization, and bystander effect assays, provides a robust data package for lead candidate selection and progression into further preclinical and clinical development. The quantitative data derived from these assays are critical for establishing structure-activity relationships and for the successful development of safe and effective ADC-based cancer therapies.
References
- 1. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 2. news-medical.net [news-medical.net]
- 3. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 4. blog.td2inc.com [blog.td2inc.com]
- 5. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 6. njbio.com [njbio.com]
- 7. criver.com [criver.com]
- 8. 抗体のインターナリゼーション | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. precisionantibody.com [precisionantibody.com]
- 10. agilent.com [agilent.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Stability of Different PEG Length Linkers
For Researchers, Scientists, and Drug Development Professionals
The design and selection of linkers are critical determinants of the therapeutic index for many bioconjugates, including antibody-drug conjugates (ADCs). Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers are widely employed to enhance the physicochemical and pharmacological properties of these complex molecules. The length of the PEG chain can profoundly influence a conjugate's solubility, stability, pharmacokinetics (PK), and ultimately, its therapeutic efficacy and safety profile.[1][2] This guide provides an objective comparison of the in vitro and in vivo stability of different PEG length linkers, supported by experimental data, to inform the rational design of next-generation bioconjugates.
The incorporation of hydrophilic PEG linkers can mitigate issues such as aggregation caused by hydrophobic payloads, thereby enabling higher drug-to-antibody ratios (DARs) without compromising the bioconjugate's properties.[1] The choice of PEG linker length represents a balance between enhancing pharmacokinetic properties and maintaining potent biological activity.[1] While shorter PEG linkers may contribute to greater stability in some contexts, longer linkers generally improve pharmacokinetic profiles and in vivo efficacy, especially for molecules with hydrophobic payloads.[1][3]
General Structure of a PEGylated Bioconjugate
Caption: General structure of a PEGylated bioconjugate.
Data Presentation: In Vitro and In Vivo Stability Comparison
The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths. It is important to note that direct comparisons can be challenging due to variations in the conjugated molecules, payloads, and experimental conditions across different studies.
Table 1: In Vitro Stability Data
| Molecule Type | PEG Linker Length | Stability Metric | Key Finding | Reference |
| Affibody-Drug Conjugate | None | Cytotoxicity (IC50) | High cytotoxic activity | [3] |
| Affibody-Drug Conjugate | 4 kDa | Cytotoxicity (IC50) | ~6.5-fold decrease in cytotoxicity compared to no PEG | [3] |
| Affibody-Drug Conjugate | 10 kDa | Cytotoxicity (IC50) | ~22.5-fold decrease in cytotoxicity compared to no PEG | [3] |
| Alpha-1 Antitrypsin | Various (linear & 2-armed) | Proteolytic Resistance | Conjugation to PEG, especially 2-armed 40 kDa PEG, greatly improved proteolytic resistance. | [4][5] |
| Fibronectin | 1, 2, 5, 10 kDa | Proteolytic Stability | PEGylated fibronectin was more stable against alpha-chymotrypsin and neutrophil elastase than native fibronectin. | [6] |
Table 2: In Vivo Performance and Stability Data
| Molecule Type | PEG Linker Length | In Vivo Metric | Key Finding | Reference |
| Affibody-Drug Conjugate | None | Half-life | 19.6 minutes | [2] |
| Affibody-Drug Conjugate | 4 kDa | Half-life | 2.5-fold increase in half-life compared to no PEG | [2] |
| Affibody-Drug Conjugate | 10 kDa | Half-life | 11.2-fold increase in half-life compared to no PEG | [2] |
| DNA Polyplex | 2, 5, 10, 20, 30 kDa | Liver Uptake | Increasing PEG length from 10 to 30 kDa decreased liver uptake, with 30 kDa PEG resulting in only 13% of the dose in the liver. | [7] |
| Trastuzumab (Antibody) | Short PEG8 | Blood Clearance | Faster blood clearance compared to the non-PEGylated counterpart. | [2] |
| Methotrexate-loaded Chitosan Nanoparticles | 2, 5, 10 kDa | Area Under the Curve (AUC) | AUC increased with increasing PEG molecular weight, indicating longer circulation. | [2] |
| lPEI/DNA Nanoparticles | 700 Da vs. 2000 Da | In vivo Transfection | Short PEG grafts (700 Da) showed significantly higher in vivo transfection efficiency. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and reproduction of experimental findings. Below are representative protocols for key experiments cited in the literature for assessing linker stability.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the bioconjugate in plasma by measuring the amount of intact conjugate over time.
Materials:
-
PEGylated bioconjugate
-
Freshly collected plasma (e.g., human, mouse, rat) with anticoagulant (e.g., EDTA, heparin)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical method for quantification (e.g., ELISA, LC-MS)
Procedure:
-
Dilute the PEGylated bioconjugate to a final concentration in the plasma.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect aliquots of the plasma-conjugate mixture.
-
Immediately stop the reaction, for example, by freezing the samples at -80°C or by adding a quenching solution.
-
Analyze the samples to determine the concentration of the intact bioconjugate. This can be done using methods like ELISA to detect the total antibody and the conjugated antibody, or LC-MS to determine the drug-to-antibody ratio (DAR).[9]
-
Calculate the percentage of intact conjugate remaining at each time point relative to the amount at time 0.
In Vivo Pharmacokinetic (PK) Analysis
Objective: To determine the pharmacokinetic profile of the PEGylated bioconjugate in an animal model.
Animal Model:
-
Typically mice or rats.
Procedure:
-
Administer the PEGylated bioconjugate to the animals via the desired route (e.g., intravenous injection).
-
At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours) post-injection, collect blood samples.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples to quantify the concentration of the total bioconjugate and/or the conjugated payload using a validated analytical method such as ELISA or LC-MS.[9]
-
Plot the plasma concentration versus time and use pharmacokinetic software to calculate key parameters such as half-life (t½), area under the curve (AUC), clearance, and volume of distribution.
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for assessing linker stability.
Conclusion
The length of the PEG linker is a critical parameter in the design of bioconjugates, with a significant impact on their in vitro and in vivo stability and overall therapeutic index.[1] While longer PEG chains generally enhance pharmacokinetic properties by increasing circulation half-life and reducing clearance, they may also decrease the in vitro potency of the conjugate.[2][3] Conversely, shorter PEG linkers might lead to better in vitro activity but could result in more rapid clearance in vivo.[2][3]
The optimal PEG linker length is likely specific to the targeting moiety, the payload, and the intended target, necessitating empirical evaluation.[1] By carefully considering the interplay between linker length and the performance of the bioconjugate, researchers can rationally design more effective and safer therapeutics. The experimental protocols and comparative data presented in this guide offer a framework for making informed decisions in the selection of PEG linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Decoding the Structure: A Comparative Guide to Confirming Propargyl-PEG8-bromide with NMR Spectroscopy
For researchers, scientists, and drug development professionals engaged in bioconjugation and drug delivery, the precise structural confirmation of linker molecules is paramount. Propargyl-PEG8-bromide is a key heterobifunctional linker, featuring a terminal alkyne for "click" chemistry and a bromide for nucleophilic substitution, connected by a flexible eight-unit polyethylene (B3416737) glycol (PEG) spacer. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful tool for verifying the integrity of this molecule. This guide provides a comprehensive comparison of NMR spectroscopy with other analytical techniques, supported by experimental data and detailed protocols, to ensure the accurate characterization of this compound.
Performance Comparison: NMR vs. Alternative Techniques
While NMR spectroscopy provides detailed structural information, other techniques like Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) offer complementary data regarding molecular weight and purity.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed structural confirmation, including the presence and connectivity of functional groups (propargyl, PEG, and methylene (B1212753) bromide). | - Non-destructive- Provides unambiguous structural elucidation- Quantitative information on purity and functionalization | - Lower sensitivity compared to MS- Can be complex for large or polydisperse polymers |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Accurate molecular weight determination. | - High sensitivity- Can detect small amounts of impurities- Provides information on isotopic distribution | - Does not provide detailed structural information on its own- Fragmentation may be required for structural clues |
| HPLC (RP-HPLC, SEC) | Purity assessment and separation of isomers or impurities. | - High-resolution separation- Quantitative analysis of purity- Can be coupled with other detectors (e.g., MS, CAD) | - Does not provide direct structural information- Requires appropriate chromophores for UV detection, which PEG lacks |
Structural Confirmation by NMR Spectroscopy
NMR spectroscopy allows for the precise identification of the different proton and carbon environments within the this compound molecule. The expected chemical shifts are influenced by the electronegativity of neighboring atoms and the overall molecular structure.
Structure of this compound:
HC≡C-CH₂-O-(CH₂-CH₂-O)₇-CH₂-CH₂-Br
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the expected chemical shifts (δ) for this compound. These values are based on the analysis of similar PEGylated compounds and the known chemical shifts of the individual functional groups.
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| HC ≡C- | ~2.45 | Triplet | 1H |
| HC≡C-CH₂ -O- | ~4.20 | Doublet | 2H |
| -O-CH₂ -CH₂-Br | ~3.80 | Triplet | 2H |
| -O-CH₂-CH₂ -Br | ~3.45 | Triplet | 2H |
| -O-(CH₂ -CH₂ -O)₇- | ~3.65 | Multiplet | 28H |
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Assignment | Chemical Shift (δ, ppm) |
| HC ≡C- | ~75 |
| HC≡C - | ~80 |
| HC≡C-CH₂ -O- | ~58 |
| -O-CH₂ -CH₂-O- (PEG backbone) | ~70 |
| -O-CH₂ -CH₂-Br | ~71 |
| -O-CH₂-CH₂ -Br | ~30 |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.
-
For quantitative analysis, a known amount of an internal standard can be added.
2. Instrumentation:
-
Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.
3. Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately -2 to 12 ppm.
-
Use a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 0 to 100 ppm.
-
A larger number of scans (1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
4. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Alternative Method: HPLC-CAD Analysis
For orthogonal confirmation of purity, Reversed-Phase High-Performance Liquid Chromatography with Charged Aerosol Detection (RP-HPLC-CAD) is a suitable alternative.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a mixture of acetonitrile (B52724) and water (e.g., 1 mg/mL).
-
Prepare a series of dilutions for calibration if quantitative analysis is required.
2. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump and autosampler.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B (e.g., 20% to 80% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detector: Charged Aerosol Detector (CAD).
3. Data Analysis:
-
The purity of the sample is determined by the area percentage of the main peak in the chromatogram.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for confirming the structure of this compound using NMR spectroscopy and the relationship between different analytical techniques.
Caption: Workflow for NMR-based structural confirmation.
Caption: Relationship between analytical techniques.
By following the detailed protocols and comparing the acquired data with the predicted values, researchers can confidently verify the structure and purity of their this compound products, ensuring the reliability and reproducibility of their subsequent experiments in drug development and materials science.
Safety Operating Guide
Proper Disposal of Propargyl-PEG8-bromide: A Step-by-Step Guide
This guide provides essential safety and logistical information for the proper disposal of Propargyl-PEG8-bromide, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined below are designed for researchers, scientists, and drug development professionals.
Core Principle: Classification as Halogenated Organic Waste
This compound is a brominated organic compound. Therefore, it must be classified and disposed of as halogenated organic hazardous waste .[1][2] This is the most critical factor in its handling and disposal, as regulations require strict segregation of halogenated waste from non-halogenated streams.[3][4] Mixing these waste types can lead to dangerous reactions and significantly increases disposal costs.[1][4]
Immediate Safety Precautions
Before handling this compound for disposal, ensure all appropriate personal protective equipment (PPE) is in use. The propargyl group can be reactive, and related compounds like propargyl bromide are toxic and flammable.[5][6][7]
-
Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, chemical splash goggles, a face shield, and a fully buttoned laboratory coat.[8][9]
-
Ventilation: Always handle the waste inside a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[1][8]
-
Spill Management: In case of a spill, absorb the material with an inert, non-combustible absorbent such as vermiculite (B1170534) or sand.[10][11] Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.[1][11]
Step-by-Step Disposal Protocol
Follow these procedural steps to ensure safe and compliant disposal of this compound waste.
-
Segregation:
-
Container Selection:
-
Proper Labeling:
-
Label the waste container clearly with the words "Hazardous Waste" before any waste is added.[1][3]
-
List all chemical constituents, including "this compound" and any solvents, with their approximate percentages. Do not use abbreviations or chemical formulas.[3]
-
Ensure the appropriate hazard pictograms (e.g., Flammable, Toxic) are clearly visible on the label.[1]
-
-
Waste Accumulation and Storage:
-
Keep the waste container closed at all times, except when actively adding waste.[1][3]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The storage area should be cool, dry, well-ventilated, and away from sources of ignition.[1][12] Ensure secondary containment is used to catch any potential leaks.[1]
-
-
Final Disposal:
-
When the container is nearly full (around 75%) or is no longer needed, arrange for its collection through your institution's Environmental Health and Safety (EHS) department.[1]
-
Complete all required waste pickup forms as per your institution's protocol.
-
Final disposal must be conducted by a licensed hazardous waste management company in accordance with all federal, state, and local regulations.[13]
-
Data Summary
The following table summarizes the key information for the proper handling and disposal of this compound.
| Parameter | Guideline |
| Chemical Name | This compound |
| Waste Category | Halogenated Organic Hazardous Waste[2] |
| Key Hazards | Contains a reactive propargyl group and a halogen (bromine).[14][15] Potential for toxicity and irritation.[8] |
| Required PPE | Nitrile/Neoprene Gloves, Chemical Splash Goggles, Face Shield, Lab Coat. |
| Container Type | Designated, labeled, sealed container for halogenated organic liquids.[3] |
| Disposal Protocol | Segregate from all other waste streams. Store in a closed container in a designated SAA. Arrange for pickup via institutional EHS for incineration at a licensed facility.[1][2] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for making decisions regarding the disposal of laboratory chemical waste containing this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. technopharmchem.com [technopharmchem.com]
- 11. chamberlandresearch.com [chamberlandresearch.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. PROPARGYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. idealresponse.co.uk [idealresponse.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
